Steroid sulfatase-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H17ClN2O5S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
[2-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |
InChI Key |
FNMHDFLXMHWFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Steroid Sulfatase-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Steroid sulfatase-IN-4, a potent irreversible inhibitor of the enzyme steroid sulfatase (STS). This molecule was identified as a promising candidate for the treatment of estrogen-dependent diseases, such as endometriosis, through a novel "drug-prodrug" approach targeting both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).
Introduction to Steroid Sulfatase and its Role in Estrogen-Dependent Diseases
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further converted to the potent estrogen, estradiol (E2), which plays a crucial role in the proliferation of hormone-dependent cancers and the progression of endometriosis.[1][2] The "sulfatase pathway" is a key mechanism for local estrogen production in peripheral tissues, and its upregulation has been implicated in the pathology of various estrogen-dependent diseases.[2]
The Discovery of this compound: A Dual-Targeting "Drug-Prodrug" Approach
The discovery of this compound, also referred to as compound 16 in the primary literature, emerged from a rational drug design strategy aimed at the dual inhibition of two key enzymes in the estrogen synthesis pathway: steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[3][4] This innovative "drug-prodrug" concept involves a single molecule that acts as an active inhibitor of STS and, upon enzymatic cleavage of its sulfamate group, releases a metabolite that is a potent inhibitor of 17β-HSD1.[3][4]
The development of this dual inhibitor was based on a furan-based scaffold, which had been previously identified as a promising starting point for potent 17β-HSD1 inhibitors.[5] The core idea was to mask the phenolic hydroxyl group of the 17β-HSD1 inhibitor with a sulfamate moiety. This modification was intended to confer potent irreversible inhibitory activity against STS.[3]
Structure-Activity Relationship (SAR) Studies
The lead compounds were optimized through systematic structure-activity relationship (SAR) studies. These investigations focused on modifying various parts of the molecule to enhance potency against both STS and 17β-HSD1, while also improving selectivity and pharmacokinetic properties. The SAR studies explored the impact of different substituents on the furan core and the phenyl rings of the scaffold. This led to the identification of this compound as a compound with a favorable balance of dual-target inhibition and drug-like properties.
References
An In-depth Technical Guide to Steroid Sulfatase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can subsequently be converted to potent estrogens and androgens, which play significant roles in the pathophysiology of hormone-dependent diseases, including endometriosis, breast cancer, and prostate cancer.[2] Consequently, the inhibition of STS represents a promising therapeutic strategy for the treatment of these conditions.
This technical guide provides a comprehensive overview of Steroid Sulfatase-IN-4, a potent and irreversible inhibitor of human STS. This document will detail its chemical structure, mechanism of action, pharmacological properties, and the experimental protocols utilized for its characterization.
Chemical Structure and Properties
This compound, also referred to as Compound 16, is a non-steroidal small molecule inhibitor of steroid sulfatase.[3]
Chemical Formula: C₁₉H₁₇ClN₂O₅S
Molecular Weight: 420.87 g/mol [3]
SMILES: O=S(OC1=CC=C(C2=CC=C(C(N(C)C3=CC=CC=C3C)=O)O2)C=C1Cl)(N)=O[3]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Pharmacological Data
The inhibitory activity and cytotoxic effects of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Enzyme | Assay Type | Reference |
| IC₅₀ | 25 nM | Human Steroid Sulfatase (STS) | Enzyme Inhibition Assay | [3] |
| % Inhibition | 25% at 1 µM | Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) | Enzyme Inhibition Assay | [3] |
| Cytotoxicity | 53.6% inhibition at 20 µM (24 h) | HEK-293 | Cell Viability Assay | [3] |
| Metabolic Stability | Low intrinsic clearance (Clint <30 μL/min/mg protein) | Human Hepatic S9 Fraction | Metabolic Stability Assay | [3] |
Mechanism of Action
This compound is an irreversible, active-site-directed inhibitor.[3] Its mechanism of action is characteristic of aryl sulfamate-based inhibitors, which involves the covalent modification of a key residue within the active site of the steroid sulfatase enzyme.[1] The catalytic site of STS contains a unique formylglycine residue that is essential for its enzymatic activity. The proposed mechanism suggests that the sulfamate moiety of this compound is transferred to this formylglycine residue, leading to the irreversible inactivation of the enzyme.[4][5]
Caption: Proposed mechanism of irreversible inhibition of STS.
Signaling Pathways
The primary consequence of STS inhibition is the reduction in the local production of active estrogens and androgens. This, in turn, modulates the signaling pathways mediated by the estrogen receptor (ER) and the androgen receptor (AR). By blocking the conversion of DHEAS to DHEA, this compound effectively decreases the pool of precursors for both testosterone and estradiol synthesis, leading to reduced activation of their respective nuclear receptors and downstream transcriptional targets.[2][6][7]
References
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Steroid Sulfatase Inhibition via Aryl Sulfamates: Clinical Progress, Mechanism and Future Prospects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 7. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Steroid Sulfatase-IN-4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates into biologically active estrogens and androgens. Its role in supplying hormones that fuel the growth of hormone-dependent cancers, such as breast and prostate cancer, has made it a significant therapeutic target.[1][2] Steroid sulfatase-IN-4 is an irreversible inhibitor of human STS, designed to block this crucial step in steroidogenesis. This document provides a detailed overview of the mechanism of action of STS and its inhibition by compounds like this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
The Role of Steroid Sulfatase (STS) in Steroidogenesis
Steroid sulfatase is a microsomal enzyme responsible for converting circulating, inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their unconjugated, active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can then be further metabolized within peripheral tissues to potent estrogens (e.g., estradiol) and androgens that stimulate hormone receptor signaling pathways.[1] In postmenopausal women, the STS pathway is a primary source of estrogens that can promote the growth of estrogen receptor-positive (ER+) breast tumors.[5] The enzymatic activity of STS is often significantly higher in malignant breast tissues compared to normal tissue, highlighting its importance in cancer pathology.[1]
The Catalytic Mechanism of Steroid Sulfatase
The hydrolysis of steroid sulfates by STS occurs within the lumen of the endoplasmic reticulum and involves a unique post-translationally modified residue in its active site: Cα-formylglycine (FGly).[5][6] The catalytic process is a four-step mechanism:
-
Activation: The FGly residue is activated by a water molecule, forming a hydrated gem-diol.
-
Nucleophilic Attack: One of the hydroxyl groups of the hydrated FGly performs a nucleophilic attack on the sulfur atom of the steroid sulfate substrate.
-
Product Release: This attack leads to the cleavage of the sulfate ester bond, releasing the unconjugated, active steroid.
-
Regeneration: The sulfate moiety is temporarily covalently bound to the FGly residue before being hydrolyzed, regenerating the active site for the next catalytic cycle.[7][8]
This compound: Mechanism of Action
This compound is an irreversible inhibitor of human STS.[9] Its mechanism is representative of a class of inhibitors that utilize a sulfamate pharmacophore. These molecules act as "suicide substrates," meaning they are recognized and processed by the enzyme's active site like the natural substrate, but are converted into a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its permanent inactivation.[3]
The process is as follows:
-
Substrate Mimicry: this compound mimics the structure of natural substrates like estrone sulfate and binds to the STS active site.
-
Catalytic Activation: The enzyme's catalytic FGly residue attacks the sulfur atom of the inhibitor's sulfamate group.
-
Irreversible Binding: This action, instead of leading to hydrolysis and release, results in the transfer of the sulfamoyl group to the FGly residue. This covalent modification is irreversible and renders the enzyme catalytically inactive.
By permanently inactivating the STS enzyme, this compound effectively blocks the production of estrone and DHEA from their sulfated precursors. This reduces the intracellular pool of active steroids available for conversion to potent estrogens and androgens, thereby suppressing hormone receptor signaling and inhibiting the proliferation of hormone-dependent cells.
Downstream Signaling Consequences
The inhibition of STS has profound effects on downstream signaling pathways. By halting the desulfation of E1S and DHEAS, the entire cascade that leads to the activation of estrogen and androgen receptors is disrupted. This is particularly relevant in hormone-sensitive cancers.
Quantitative Data
The inhibitory potency of this compound has been quantified, demonstrating its effectiveness against the human STS enzyme.
| Compound | Target | Assay Type | Potency (IC₅₀) | Notes | Reference |
| This compound | Human Steroid Sulfatase (STS) | Enzyme Inhibition Assay | 25 nM | Irreversible inhibitor. Studied for potential use in endometriosis research. | [9] |
Experimental Protocols
Characterizing an STS inhibitor like this compound involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.
In Vitro STS Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of an inhibitor against STS.
Materials:
-
Human placental microsomes (as a source of STS) or recombinant human STS.
-
Radiolabeled substrate: [³H]estrone-3-sulfate ([³H]E1S).
-
Inhibitor compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Toluene or other organic solvent for extraction.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: In a microcentrifuge tube, add the STS enzyme source (e.g., 10 µg of microsomal protein) and the inhibitor at a specific concentration. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]E1S (e.g., to a final concentration of 20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination & Extraction: Stop the reaction by adding an organic solvent (e.g., toluene). This also serves to extract the product, [³H]estrone, which is hydrophobic, from the unreacted aqueous substrate, [³H]E1S.
-
Quantification: Vortex the mixture and centrifuge to separate the phases. Transfer an aliquot of the organic (toluene) phase containing the [³H]estrone product to a scintillation vial. Add scintillation fluid.
-
Measurement: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of product formed and thus the enzyme activity.
-
Data Analysis: Plot the percentage of STS activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Antiproliferative Assay
Objective: To assess the functional effect of the STS inhibitor on the proliferation of hormone-dependent cancer cells.
Materials:
-
Hormone-dependent breast cancer cell line (e.g., T-47D or MCF-7).
-
Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Substrate (e.g., E1S).
-
Inhibitor compound (this compound).
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed T-47D cells in a 96-well plate at a density of ~5,000 cells per well in phenol red-free medium with CS-FBS. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a physiological concentration of the STS substrate E1S (e.g., 10 nM) and varying concentrations of this compound. Include appropriate controls (vehicle only, E1S only).
-
Incubation: Culture the cells for 5-7 days, allowing for multiple cell divisions.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the inhibitor concentration to determine the concentration at which proliferation is inhibited.
Conclusion
This compound is a potent, irreversible inhibitor of the steroid sulfatase enzyme. Its mechanism of action involves acting as a suicide substrate, leading to the covalent modification and permanent inactivation of the enzyme's active site. By blocking the hydrolysis of inactive steroid sulfates, it effectively shuts down a key pathway for the production of tumor-promoting estrogens and androgens in peripheral tissues. This mechanism provides a strong rationale for its investigation in the treatment of hormone-dependent diseases, including endometriosis and cancers of the breast and prostate. Further characterization through detailed cellular and in vivo studies is necessary to fully elucidate its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide on Steroid Sulfatase-IN-4: An Inhibitor of Human Steroid Sulfatase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Steroid sulfatase-IN-4, a potent inhibitor of human steroid sulfatase (STS). The document details its inhibitory activity, the experimental protocol for determining its potency, and its context within the broader steroid sulfatase signaling pathway.
Quantitative Data Summary
This compound has been identified as an irreversible inhibitor of human steroid sulfatase (STS). Its inhibitory potency is summarized in the table below.
| Compound | Target | IC50 Value | Inhibitor Type | Reference |
| This compound | Human Steroid Sulfatase (STS) | 25 nM | Irreversible | --INVALID-LINK--[1][2] |
Experimental Protocol: Determination of IC50 for this compound
The following protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against human STS in a cellular assay. This protocol is based on the methods described in the primary literature.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of human steroid sulfatase in a cellular context.
Materials and Reagents:
-
Cell Line: JEG-3 human choriocarcinoma cells (known to have abundant STS activity).
-
Substrate: Estrone-3-sulfate (E1S).
-
Inhibitor: this compound.
-
Culture Medium: Appropriate cell culture medium for JEG-3 cells (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Scintillation Fluid.
-
Multi-well culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture:
-
JEG-3 cells are cultured in standard cell culture flasks until they reach a suitable confluency.
-
Cells are then trypsinized, counted, and seeded into multi-well plates at a predetermined density.
-
The cells are allowed to adhere and grow for a specified period before the assay.
-
-
Inhibitor Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the inhibitor are made in the assay buffer to achieve a range of concentrations for testing.
-
-
Inhibition Assay:
-
The culture medium is removed from the wells containing the adherent JEG-3 cells.
-
The cells are washed with assay buffer.
-
The various concentrations of this compound are added to the respective wells. A control group with no inhibitor is also included.
-
The cells are pre-incubated with the inhibitor for a specific duration to allow for interaction with the STS enzyme.
-
Following pre-incubation, the substrate (estrone-3-sulfate) is added to each well to initiate the enzymatic reaction.
-
The plates are incubated at 37°C for a defined period to allow for the conversion of the substrate by the STS enzyme.
-
-
Quantification of Enzyme Activity:
-
The reaction is terminated.
-
The amount of hydrolyzed substrate (estrone) is quantified. A common method involves the use of a radiolabeled substrate (e.g., [6,7-³H]E1S). The product is extracted and measured using a liquid scintillation counter.
-
The percentage of STS inhibition for each concentration of this compound is calculated by comparing the activity in the treated wells to the control wells.
-
-
Data Analysis:
-
The inhibition data is plotted as a function of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Steroid Sulfatase Signaling Pathway and Inhibition
Steroid sulfatase plays a pivotal role in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens and androgens, which are implicated in the progression of hormone-dependent diseases like breast cancer and endometriosis.
The inhibition of STS by compounds like this compound blocks this critical step, thereby reducing the local production of active steroid hormones and mitigating their downstream effects.
Caption: Steroid sulfatase (STS) signaling pathway and the point of inhibition by this compound.
The following diagram illustrates the general workflow for determining the IC50 value of an STS inhibitor in a cell-based assay.
References
In Vitro Characterization of Steroid Sulfatase-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in vitro characterization of Steroid sulfatase-IN-4 (also referred to as Compound 16), a potent and irreversible inhibitor of the enzyme steroid sulfatase (STS). This document consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the inhibitor's mechanism of action within the broader context of steroid metabolism.
Steroid sulfatase plays a crucial role in the biosynthesis of active steroid hormones by catalyzing the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3][4] These active steroids are implicated in the progression of hormone-dependent diseases, including endometriosis and certain types of cancer.[1][5] Consequently, the inhibition of STS is a promising therapeutic strategy for these conditions.[5]
Quantitative Data Summary
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The key quantitative findings are summarized in the table below.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 (STS Inhibition) | 25 nM | Human | Enzyme Assay | [6][7][8] |
| Inhibition of 17β-HSD1 | 25% inhibition | Human | Cell-free Assay | [6] |
| Cytotoxicity (HEK-293) | 53.6% inhibition | Human | Cell-based Assay | [6] |
| Metabolic Stability | Low intrinsic clearance (Clint <30 μL/min/mg protein) | Human Hepatic S9 | Metabolic Stability Assay | [6] |
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of steroid sulfatase.[6][8] The enzyme STS is responsible for the desulfation of steroid precursors, a critical step in the local production of active estrogens and androgens.[2][5] By inhibiting STS, this compound effectively blocks this conversion, thereby reducing the levels of active steroid hormones that can promote the growth of hormone-dependent tissues.[1]
The following diagram illustrates the role of steroid sulfatase in steroid biosynthesis and the point of intervention for this compound.
Experimental Protocols
While specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines generalized methodologies for the key in vitro assays typically employed for such inhibitors.
Enzyme Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound against human STS is determined using an enzyme inhibition assay. A general workflow for such an assay is depicted below.
Methodology:
-
Enzyme Source: A common source of human steroid sulfatase for in vitro assays is placental microsomes.[5]
-
Substrate: A labeled substrate, such as [3H]-estrone sulfate, is often used to facilitate the detection of the product.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate to allow for binding.
-
Reaction: The enzymatic reaction is initiated by adding the substrate and is allowed to proceed for a set time at 37°C.
-
Termination and Product Separation: The reaction is stopped, and the product (e.g., [3H]-estrone) is separated from the unreacted substrate.
-
Quantification: The amount of product formed is quantified, and the percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.
-
IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity and potential toxicity of an inhibitor in a more physiologically relevant context.
Cytotoxicity Assay:
To assess the cytotoxic effects of this compound, a cell viability assay using a cell line such as HEK-293 is performed.[6]
-
Cell Culture: HEK-293 cells are cultured in appropriate media and seeded into multi-well plates.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[6]
-
Viability Assessment: Cell viability is measured using a standard method, such as an MTT or resazurin-based assay, which measures metabolic activity.
-
Data Analysis: The percentage of cell inhibition is calculated by comparing the viability of treated cells to that of untreated control cells.
Metabolic Stability Assay
The metabolic stability of this compound is assessed to predict its in vivo half-life.
-
Incubation: The compound is incubated with a liver fraction, such as human hepatic S9, which contains a mixture of metabolic enzymes.[6]
-
Sampling: Aliquots are taken at different time points.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by a suitable analytical method, such as LC-MS/MS.
-
Clearance Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).[6]
Conclusion
This compound is a potent, irreversible inhibitor of human steroid sulfatase with an IC50 in the nanomolar range.[6][7][8] In vitro studies demonstrate its ability to inhibit its target enzyme and show some off-target effects and cytotoxicity at higher concentrations.[6] Its low intrinsic clearance suggests good metabolic stability.[6] These findings support the potential of this compound as a therapeutic agent for estrogen-dependent diseases like endometriosis, warranting further investigation.[6]
References
- 1. Buy this compound [smolecule.com]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
Preclinical Pharmacology of Steroid Sulfatase-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. By hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), STS plays a pivotal role in the local production of estrogens and androgens.[1][2] This enzymatic activity is implicated in the pathophysiology of hormone-dependent diseases, including endometriosis and breast cancer, making STS a compelling target for therapeutic intervention. Steroid sulfatase-IN-4 (also referred to as compound 16) is a novel, irreversible inhibitor of STS, designed as part of a dual-targeting strategy to also inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), another key enzyme in estrogen synthesis. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its in vitro activity, metabolic stability, and the methodologies employed in its evaluation.
Core Compound Data & In Vitro Efficacy
This compound has demonstrated potent and irreversible inhibition of human steroid sulfatase. The following tables summarize the key quantitative data from in vitro assessments.
| Parameter | Value | Cell Line/System |
| IC50 (STS Inhibition) | 25 nM | Human STS |
| Off-Target Activity (17β-HSD1 Inhibition) | 25% inhibition at 1 µM | Cell-free assay |
| Cytotoxicity (CC50) | > 20 µM (53.6% inhibition at 20 µM after 24h) | HEK-293 cells |
Table 1: In Vitro Activity of this compound
| Parameter | Result | System |
| Metabolic Stability | Good | Human hepatic S9 fraction |
| Intrinsic Clearance (Clint) | <30 μL/min/mg protein | Human hepatic S9 fraction |
Table 2: Metabolic Stability of this compound
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic potential by blocking the "sulfatase pathway" of estrogen biosynthesis. In hormone-dependent tissues, circulating inactive steroid sulfates are taken up by cells and hydrolyzed by STS to produce active steroids. These active steroids can then bind to their respective receptors, promoting cell proliferation and disease progression. By irreversibly inhibiting STS, this compound prevents the formation of active estrogens and androgens within these tissues, thereby reducing the hormonal stimulus for disease growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
STS Inhibition Assay (Cell-based)
This assay quantifies the ability of a test compound to inhibit the activity of steroid sulfatase in a cellular context.
Caption: Workflow for the cell-based STS inhibition assay.
17β-HSD1 Inhibition Assay (Cell-free)
This assay determines the off-target inhibitory activity of the compound against 17β-hydroxysteroid dehydrogenase type 1.
-
Enzyme Preparation: Recombinant human 17β-HSD1 is purified.
-
Reaction Mixture: A reaction buffer containing a suitable substrate (e.g., estrone) and the cofactor NADPH is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at the desired concentration (e.g., 1 µM).
-
Enzyme Initiation: The enzymatic reaction is initiated by the addition of the purified 17β-HSD1.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The conversion of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.
Cytotoxicity Assay (HEK-293 Cells)
This assay assesses the potential cytotoxic effects of this compound on a non-target human cell line.
Caption: Workflow for the cytotoxicity assay.
Metabolic Stability Assay (Human Hepatic S9 Fraction)
This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.
-
Preparation: A reaction mixture is prepared containing human liver S9 fraction, a cofactor regenerating system (e.g., NADPH, UDPGA), and a buffer.
-
Compound Addition: this compound is added to the reaction mixture at a final concentration.
-
Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each aliquot is quantified using LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).
Conclusion and Future Directions
This compound is a potent and irreversible inhibitor of steroid sulfatase with favorable in vitro metabolic stability. Its mechanism of action, targeting the local production of active steroid hormones, presents a promising therapeutic strategy for estrogen-dependent diseases such as endometriosis. While the preclinical data are encouraging, further in vivo studies are necessary to establish its pharmacokinetic profile, efficacy in animal models of disease, and overall safety profile. The detailed experimental protocols provided in this guide serve as a foundation for future research and development of this and similar compounds.
References
The Critical Role of Steroid Sulfatase in Estrogen-Dependent Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steroid sulfatase (STS) has emerged as a pivotal enzyme in the landscape of estrogen-dependent diseases, including breast cancer, endometrial cancer, and endometriosis. By catalyzing the hydrolysis of inactive steroid sulfates into biologically active estrogens and androgens, STS provides a crucial source of fuel for the proliferation of hormone-responsive cells, particularly in postmenopausal women where ovarian estrogen production has ceased. This intratumoral production of estrogens can render therapies that target systemic estrogen levels, such as aromatase inhibitors, less effective. Consequently, the development of potent and specific STS inhibitors has become a promising therapeutic strategy. This guide provides a comprehensive overview of the function of STS, its role in disease pathogenesis, and the preclinical and clinical development of STS inhibitors, complete with detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug discovery efforts.
The "Sulfatase Pathway": A Key Driver of Intracrine Estrogen Production
In peripheral tissues, the formation of the potent estrogen, 17β-estradiol (E2), is largely governed by two key pathways: the "aromatase pathway" and the "sulfatase pathway".[1] While the aromatase pathway synthesizes estrogens from androgens, the sulfatase pathway generates active estrogens from a large circulating reservoir of inactive steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS).[1][2]
Steroid sulfatase, a membrane-bound enzyme located in the endoplasmic reticulum, is the central player in this pathway.[3] It hydrolyzes E1S to estrone (E1) and DHEAS to dehydroepiandrosterone (DHEA).[2][4] E1 can then be converted to the more potent E2 by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] DHEA can also be metabolized to active androgens or converted to estrogens.[4] This localized production of estrogens within the diseased tissue itself, a process termed "intracrinology," is a critical factor in the progression of hormone-dependent pathologies.[1]
The significance of the sulfatase pathway is underscored by the fact that STS activity is detectable in the majority of hormone-dependent breast cancers and is often found at higher levels in malignant tissues compared to normal tissues.[4][5]
Signaling Pathways and Molecular Interactions
The signaling cascade initiated by STS activity is central to the pathophysiology of estrogen-dependent diseases. The estrogens produced via the sulfatase pathway bind to and activate estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] Upon activation, these receptors dimerize and translocate to the nucleus where they bind to estrogen response elements (EREs) on the DNA, leading to the transcription of genes involved in cell proliferation and survival.
Steroid Sulfatase Inhibitors: A Targeted Therapeutic Approach
The critical role of STS in providing fuel for hormone-dependent diseases has led to the development of potent STS inhibitors. These inhibitors block the enzymatic activity of STS, thereby reducing the local production of active estrogens and androgens.
Quantitative Data on STS Inhibitor Potency
A number of steroidal and non-steroidal STS inhibitors have been developed and evaluated in preclinical and clinical settings. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Type | Target Cell/System | IC50 | Reference(s) |
| Irosustat (STX64) | Non-steroidal, Irreversible | JEG-3 cells | 0.5 nM | [6] |
| Irosustat (STX64) | Non-steroidal, Irreversible | MCF-7 cells | 0.2 nM | [7] |
| Irosustat (STX64) | Non-steroidal, Irreversible | Placental microsomes | 8 nM | [7] |
| EMATE (Estrone-3-O-sulfamate) | Steroidal, Irreversible | MCF-7 cells | Not specified | [8] |
| STX213 | Steroidal | Placental microsomes | Not specified | Not specified |
| 2-MeOE2bisMATE | Steroidal | MCF-7 cells (growth inhibition) | 0.4 µM | [8] |
| Substituted chromenone sulfamates | Non-steroidal, Irreversible | MCF-7 cells | <100 pM | [9] |
Table 1: In Vitro Potency of Selected STS Inhibitors
Clinical Efficacy of STS Inhibitors
Clinical trials with the first-generation STS inhibitor, Irosustat (STX64), have demonstrated its potential in treating estrogen-dependent breast cancer.
| Clinical Trial Phase | Patient Population | Key Findings | Reference(s) |
| Phase I | Postmenopausal women with breast cancer | Median inhibition of STS activity: 98% in peripheral blood lymphocytes and 99% in breast tumor tissue. Significant decreases in serum estrone, estradiol, androstenediol, and DHEA. Stable disease observed in 4 patients. | [10] |
| Phase II (IRIS study) | Postmenopausal women with ER-positive advanced breast cancer progressing on an aromatase inhibitor | Clinical benefit rate of 18.5% (intent-to-treat analysis). Median duration of clinical benefit was 9.4 months. | [11] |
| Phase II | Postmenopausal women with untreated ER-positive early breast cancer | Significant reduction in tumor cell proliferation. | [12] |
Table 2: Summary of Clinical Trial Data for Irosustat (STX64)
Experimental Protocols for STS Research
Steroid Sulfatase Activity Assay (Radiometric)
This protocol is adapted from Purohit et al. (1997) and is suitable for measuring STS activity in intact cell lines.[13]
Materials:
-
[6,7-³H] Estrone sulfate (E1S)
-
Unlabeled E1S
-
[4-¹⁴C] Estrone (E1) (for monitoring procedural losses)
-
Cell culture medium (phenol red-free)
-
Toluene
-
Scintillation fluid
-
Cell culture plates
-
Incubator (37°C)
-
Scintillation counter
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Prepare the incubation medium containing [6,7-³H] E1S (e.g., 4 x 10⁵ dpm) and unlabeled E1S to a final desired concentration (e.g., 20 µM).
-
Include [4-¹⁴C] E1 (e.g., 1 x 10⁴ dpm) in the reaction mixture to monitor for procedural losses during extraction.
-
Remove the existing cell culture medium and add the incubation medium to the cells.
-
Incubate the plates for a specified period (e.g., 18 hours) at 37°C.
-
Following incubation, stop the reaction and separate the product (E1) from the substrate (E1S) by liquid-liquid extraction with toluene.
-
Transfer the toluene phase containing the radiolabeled E1 to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the STS activity based on the amount of [³H] E1 formed, normalized to the amount of protein or number of cells.
Cell Proliferation Assay (MTS Assay)
This protocol provides a general framework for assessing the effect of STS inhibitors on the proliferation of estrogen-dependent cancer cell lines such as MCF-7.
Materials:
-
MCF-7 breast cancer cell line
-
Cell culture medium (e.g., RPMI supplemented with 10% FBS)
-
STS inhibitor(s) of interest
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the STS inhibitor in cell culture medium.
-
Remove the medium from the wells and replace it with medium containing the STS inhibitor at various concentrations. Include appropriate vehicle controls.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value for growth inhibition.
Note: It is crucial to be aware that the MTS assay can sometimes produce misleading results in the context of cell cycle arrest, as some treatments can increase mitochondrial activity without affecting cell number.[14] It is therefore recommended to validate findings with a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., EdU incorporation).[14]
Experimental and Drug Development Workflow
The discovery and development of novel STS inhibitors follow a structured workflow, from initial screening to preclinical and clinical evaluation.
Conclusion and Future Directions
Steroid sulfatase represents a validated and compelling target for the treatment of a range of estrogen-dependent diseases. The development of STS inhibitors has provided a novel therapeutic avenue, particularly for patients who have developed resistance to existing endocrine therapies. The first-generation inhibitor, Irosustat, has demonstrated proof-of-concept in clinical trials, and ongoing research is focused on the development of second and third-generation inhibitors with improved potency and pharmacokinetic properties.[3]
Future research will likely focus on:
-
The development of dual-target inhibitors that simultaneously block both the sulfatase and aromatase pathways.
-
The identification of biomarkers to predict which patients are most likely to respond to STS inhibitor therapy.
-
The exploration of STS inhibitors in other hormone-dependent conditions beyond cancer, such as endometriosis.
The continued investigation into the biology of steroid sulfatase and the development of novel inhibitory agents hold significant promise for improving the treatment outcomes for patients with estrogen-dependent diseases.
References
- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer [frontiersin.org]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
An In-Depth Technical Guide to Steroid Sulfatase-IN-4: A Dual-Targeting Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Steroid sulfatase-IN-4 (also known as compound 37), a novel dual-targeting inhibitor of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). This document details the inhibitor's mechanism of action, quantitative inhibitory data, and the experimental protocols for its evaluation, making it a vital resource for researchers in endocrinology and oncology.
Core Concept: A Drug-Prodrug Approach
This compound employs an innovative "drug-prodrug" strategy. The intact molecule, a sulfamate ester, acts as a direct, irreversible inhibitor of STS. Upon enzymatic cleavage of the sulfamate group by STS within the target cell, it releases its corresponding phenol metabolite. This phenol is the active drug that potently and reversibly inhibits 17β-HSD1. This dual-action mechanism allows for the simultaneous blockade of two key enzymes in the local estrogen biosynthesis pathway, offering a promising therapeutic strategy for estrogen-dependent diseases such as endometriosis and breast cancer.[1][2][3][4]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound and its active phenolic metabolite has been characterized in both cellular and cell-free assays. The data are summarized below for clear comparison.
| Inhibitor | Target Enzyme | Assay Type | Cell Line | IC₅₀ (nM) | Notes |
| This compound (Compound 37) | STS | Cellular | T47D | 63 | Irreversible inhibition |
| Phenol of Compound 37 | 17β-HSD1 | Cell-free | - | Data not available | Potent inhibition observed |
| Phenol of Compound 37 | 17β-HSD1 | Cellular | T47D | Data not available | Potent inhibition observed |
| Phenol of Compound 37 | 17β-HSD2 | Not specified | - | Not specified | High selectivity over 17β-HSD2 |
T47D is a human breast cancer cell line.
Mandatory Visualizations
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
-
Cell Line: T47D human breast cancer cells.
-
Protocol:
-
T47D cells are seeded in appropriate multi-well plates and allowed to adhere.
-
The cells are then incubated with varying concentrations of this compound for a predetermined period (e.g., 24 hours).
-
A radiolabeled substrate for STS, such as [³H]-estrone-3-sulfate, is added to the cells.
-
The enzymatic reaction is allowed to proceed for a specific duration.
-
The reaction is stopped, and the radiolabeled product, [³H]-estrone, is separated from the substrate using an appropriate chromatographic method (e.g., thin-layer chromatography or high-performance liquid chromatography).
-
The amount of product formed is quantified using a scintillation counter.
-
The percentage of STS inhibition at each concentration of the inhibitor is calculated relative to a vehicle-treated control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Cell Line: T47D human breast cancer cells.
-
Protocol:
-
T47D cells are seeded in multi-well plates.
-
To assess the activity of the phenol metabolite, the cells are incubated with varying concentrations of the pre-synthesized phenol of this compound.
-
A radiolabeled substrate for 17β-HSD1, such as [³H]-estrone, is added to the cells along with the necessary cofactor (NADPH).
-
The reaction is incubated for a set time to allow for the conversion of estrone to estradiol.
-
The reaction is terminated, and the steroids are extracted.
-
The substrate ([³H]-estrone) and product ([³H]-estradiol) are separated by chromatography.
-
The radioactivity of the product is measured to determine the enzymatic activity.
-
The percentage of 17β-HSD1 inhibition is calculated for each concentration of the phenol metabolite.
-
The IC₅₀ value is determined from the resulting dose-response curve.
-
-
Enzyme Source: Recombinant human 17β-HSD1 or a cytosolic fraction from cells overexpressing the enzyme.
-
Protocol:
-
The enzyme preparation is incubated with the cofactor (NADPH) and various concentrations of the phenol of this compound in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [³H]-estrone.
-
The reaction mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the steroids are extracted.
-
Substrate and product are separated via chromatography (HPLC).
-
The amount of [³H]-estradiol formed is quantified by a radioflow detector.
-
Inhibition percentages are calculated, and the IC₅₀ value is determined.
-
Conclusion
This compound represents a significant advancement in the development of dual-targeting inhibitors for estrogen-dependent diseases. Its unique drug-prodrug mechanism, coupled with its potent and selective inhibition of both STS and 17β-HSD1, underscores its potential as a valuable therapeutic candidate. The data and protocols presented in this guide offer a foundational resource for further research and development in this promising area of oncology and endocrinology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfamate Scaffold: A Deep Dive into the Structure-Activity Relationship of Steroid Sulfatase-IN-4 Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the conversion of inactive steroid sulfates to their active forms. This function has positioned STS as a key therapeutic target for hormone-dependent diseases, most notably estrogen receptor-positive breast cancer. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogues of Steroid sulfatase-IN-4, a potent STS inhibitor. We will explore the chemical modifications that influence inhibitory activity, present detailed experimental protocols for the synthesis and evaluation of these compounds, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Role of Steroid Sulfatase in Estrogen Synthesis
Steroid sulfatase (EC 3.1.6.2) is a microsomal enzyme responsible for hydrolyzing the sulfate ester bond of various 3β-hydroxysteroid sulfates.[1] In the context of breast cancer, STS is of particular interest due to its role in the conversion of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These products can then be further metabolized to the potent estrogen, estradiol (E2), which can stimulate the growth of hormone-dependent tumors.[1] The STS pathway is a significant contributor to the local production of estrogens in postmenopausal women.[1]
Inhibition of STS presents a promising therapeutic strategy to reduce the levels of active estrogens in target tissues, thereby impeding tumor growth.[3] this compound and its analogues belong to a class of potent, non-steroidal STS inhibitors characterized by a sulfamate pharmacophore, which is crucial for their inhibitory activity.[3][4] Understanding the SAR of these analogues is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) of this compound Analogues
While specific SAR data for direct analogues of "this compound" is limited in publicly available literature, a closely related and well-studied class of compounds, the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate derivatives, provides excellent insights into the key structural features governing STS inhibition. The following table summarizes the inhibitory activity of a series of these analogues against the human STS enzyme.
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC₅₀ (nM) |
| 4a | H | H | H | H | H | 78.3 |
| 4b | Cl | H | Cl | H | H | 38.1 |
| 4c | F | H | F | H | H | 36.8 |
| 4d | I | H | I | H | H | 25.7 |
| 4e | OCH₃ | H | OCH₃ | H | H | 65.2 |
| 4f | H | Cl | H | Cl | H | 45.6 |
| 4g | H | F | H | F | H | 42.1 |
| 4h | H | I | H | I | H | 30.9 |
| 4i | H | H | OCH₃ | H | H | 55.4 |
| 4j | H | H | Cl | H | H | 48.9 |
| 4k | H | H | F | H | H | 44.3 |
| 4l | H | H | I | H | H | 33.7 |
| 4m | H | H | NO₂ | H | H | 95.1 |
Key SAR Observations:
-
The Sulfamate Moiety: The presence of the O-sulfamate group is essential for potent, irreversible inhibition of STS. This group is believed to mimic the natural sulfate substrate and interact with the active site of the enzyme.[4]
-
Aromatic Core: The biphenyl-like scaffold provided by the 1,4-disubstituted phenyl and 1-phenyl-1,2,3-triazole rings appears to be optimal for fitting into the active site of STS.
-
Substitution on the Terminal Phenyl Ring:
-
Halogens: Introduction of halogen atoms (F, Cl, I) on the terminal phenyl ring generally enhances inhibitory activity compared to the unsubstituted analogue (4a). The potency appears to increase with the size and lipophilicity of the halogen, with iodine substitution (4d, 4h, 4l) resulting in the most potent compounds.
-
Electron-Donating Groups: Methoxy substitution (4e, 4i) leads to a slight decrease in potency compared to the halogenated analogues.
-
Electron-Withdrawing Groups: A nitro group (4m) significantly reduces the inhibitory activity.
-
Positional Effects: Substitution at the meta-positions (R2 and R4) and para-position (R3) of the terminal phenyl ring appears to be more favorable than ortho-substitution.
-
Experimental Protocols
General Synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl Sulfamate Analogues
The synthesis of the title compounds can be achieved through a multi-step process, with the key final step being the sulfamoylation of the phenolic precursor.
Step 1: Synthesis of the Phenolic Precursor
The phenolic precursors, 4-(1-aryl-1H-1,2,3-triazol-4-yl)phenols, are typically synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a substituted phenyl azide and 4-ethynylphenol.
Step 2: Sulfamoylation
The final sulfamoylation step is carried out by reacting the phenolic precursor with sulfamoyl chloride in the presence of a base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
General Procedure:
-
To a solution of the appropriate 4-(1-aryl-1H-1,2,3-triazol-4-yl)phenol (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (2.0 eq).
-
Sulfamoyl chloride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfamate analogue.
In Vitro Steroid Sulfatase Inhibition Assay
The inhibitory potency of the synthesized analogues is determined using an in vitro enzymatic assay with human placental microsomes as the source of STS and radiolabeled estrone sulfate ([³H]E1S) as the substrate.
Materials:
-
Human placental microsomes
-
[³H]Estrone sulfate (E1S)
-
Inhibitor compounds dissolved in DMSO
-
Tris-HCl buffer (pH 7.4)
-
Toluene
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, human placental microsomes, and the inhibitor compound at various concentrations in a total volume of 190 µL in a 96-well plate.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of [³H]E1S (final concentration ~100,000 dpm).
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 100 µL of ice-cold Tris-HCl buffer.
-
Add 1 mL of toluene to each well, cap the plate, and vortex for 1 minute to extract the liberated [³H]estrone.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Estrogen Biosynthesis Pathway via Steroid Sulfatase
The following diagram illustrates the role of STS in the conversion of inactive steroid sulfates to active estrogens, which in turn can stimulate estrogen receptor-positive breast cancer cell proliferation. Inhibition of STS blocks this pathway.
Caption: STS-mediated conversion of inactive steroid sulfates to active estrogens.
Workflow for the Discovery and Evaluation of STS Inhibitors
The development of novel STS inhibitors follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical workflow for the development of novel STS inhibitors.
Conclusion
The structure-activity relationship of this compound analogues and related compounds highlights the critical role of the sulfamate pharmacophore and the nature of substituents on the aromatic scaffold in determining inhibitory potency. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of novel STS inhibitors. The visualized pathways and workflows further clarify the biological rationale for targeting STS and the process of drug discovery in this area. Continued exploration of the SAR of these and other classes of STS inhibitors will undoubtedly lead to the development of more effective therapies for hormone-dependent cancers.
References
Methodological & Application
Application Notes and Protocols for Steroid Sulfatase-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] This enzymatic activity is a key source of estrogens and androgens in peripheral tissues, and its upregulation has been implicated in the progression of hormone-dependent diseases, including breast cancer, endometriosis, and prostate cancer.[1][2][3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[4][5]
Steroid sulfatase-IN-4 is an irreversible inhibitor of human STS with a reported IC50 value of 25 nM.[6] These application notes provide detailed protocols for the in vitro evaluation of this compound and other STS inhibitors using both cell-based and enzyme-based assays.
Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancers
STS plays a pivotal role in the intracrine production of active steroid hormones that can fuel the growth of hormone-dependent cancers. The "sulfatase pathway" often predominates over the "aromatase pathway" in providing estrogens to breast tumors.[7][8] Inactive steroid sulfates are transported into the cell where STS, located in the endoplasmic reticulum, hydrolyzes them.[1][7] The resulting active steroids can then bind to and activate hormone receptors, such as the estrogen receptor (ER), leading to the transcription of genes involved in cell proliferation and tumor growth.[1][7]
Caption: Steroid Sulfatase (STS) Signaling Pathway in Hormone-Dependent Cancers.
Experimental Protocols
Cell-Based STS Inhibition Assay using JEG-3 Cells
This protocol describes a whole-cell assay to determine the inhibitory potency of compounds on STS activity in the human choriocarcinoma cell line JEG-3, which endogenously expresses high levels of STS.[9][10]
Materials and Reagents:
-
JEG-3 cells (ATCC HTB-36)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and other test inhibitors
-
[6,7-³H]-Estrone sulfate ([³H]E1S)
-
Unlabeled estrone sulfate (E1S)
-
Toluene
-
Scintillation cocktail
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Experimental Workflow:
Caption: Workflow for the Cell-Based STS Inhibition Assay.
Procedure:
-
Cell Seeding: Seed JEG-3 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Inhibitor Treatment: Remove the culture medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Irosustat).
-
Pre-incubation (for irreversible inhibitors): Incubate the cells with the inhibitor for a specific period (e.g., 1-4 hours) before adding the substrate.
-
Substrate Addition: Prepare a working solution of [³H]E1S in culture medium. Add a specific amount of [³H]E1S (e.g., 20,000 dpm) and unlabeled E1S to each well to achieve a final desired substrate concentration.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Reaction Termination and Extraction: Terminate the reaction by adding a suitable stop solution. Add 500 µL of toluene to each well, vortex, and centrifuge to separate the phases. The liberated unconjugated steroid ([³H]E1) will be in the organic (toluene) phase, while the unreacted [³H]E1S remains in the aqueous phase.
-
Scintillation Counting: Transfer an aliquot of the toluene phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. For irreversible inhibitors, it is recommended to determine IC50 values at multiple pre-incubation times to better characterize their potency.[11][12][13]
-
Data Presentation:
| Inhibitor Concentration (nM) | % STS Inhibition (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 1000 |
Cell-Free STS Inhibition Assay using a Fluorometric Method
This protocol describes a cell-free assay using cell lysates or a purified STS enzyme and a fluorogenic substrate, 4-methylumbelliferyl sulfate (4-MUS).
Materials and Reagents:
-
Purified human placental STS or cell lysate from a high-expressing cell line (e.g., JEG-3)
-
This compound and other test inhibitors
-
4-Methylumbelliferyl sulfate (4-MUS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black 96-well microplate
-
Fluorometric plate reader
Experimental Workflow:
Caption: Workflow for the Cell-Free Fluorometric STS Inhibition Assay.
Procedure:
-
Enzyme and Inhibitor Preparation: In a black 96-well plate, add a fixed amount of purified STS enzyme or cell lysate to each well containing assay buffer. Then, add varying concentrations of this compound or other test inhibitors.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-60 minutes) at room temperature or 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of 4-MUS to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described for the cell-based assay.
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound | 25[6] |
| Reference Inhibitor (e.g., Irosustat) |
Conclusion
The provided protocols offer robust and reliable methods for the in vitro characterization of this compound and other STS inhibitors. The cell-based assay provides insights into inhibitor potency in a more physiologically relevant context, accounting for cell permeability and off-target effects. The cell-free fluorometric assay is a higher-throughput method suitable for primary screening and kinetic analysis. For irreversible inhibitors like this compound, careful consideration of pre-incubation time is crucial for accurate potency determination. These assays are valuable tools for the discovery and development of novel therapeutics targeting steroid sulfatase for the treatment of hormone-dependent diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 3. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving the ratiometric imaging of steroid sulfatase in living cells and tissues with a two-photon fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Estrone sulfate and sulfatase activity in human breast cancer and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Steroid Sulfatase (STS) Activity Assay Using Steroid Sulfatase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the steroid biosynthesis pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can drive the proliferation of hormone-dependent cancers, such as breast and prostate cancer.[1][2] Consequently, STS has emerged as a promising therapeutic target for the treatment of these malignancies.[1][2]
Steroid sulfatase-IN-4 is a potent and irreversible inhibitor of human STS with an IC50 of 25 nM.[3] This application note provides a detailed protocol for a cell-based assay to measure STS activity and to evaluate the inhibitory potential of compounds like this compound in a cellular context. The assay is based on the conversion of a sulfated steroid substrate by STS expressed in whole, live cells, followed by the quantification of the resulting unconjugated steroid.
Signaling Pathway of Steroid Sulfatase
Quantitative Data Summary
The following tables summarize key quantitative parameters for the cell-based STS activity assay.
Table 1: Inhibitor and Substrate Concentrations
| Compound | Type | Cell Line | IC50 / Concentration | Reference |
| This compound | Irreversible Inhibitor | Human STS | 25 nM | [3] |
| DHEAS | Substrate | MCF-7 | 1 µM (physiological) | [4] |
| Estrone Sulfate (E1S) | Substrate | hOB cells | 0.05 µM | [5] |
| Estrone-3-O-sulfamate (EMATE) | Inhibitor | MCF-7 | Potent, sub-nanomolar | [1] |
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Recommended Starting Concentration | Recommended Range |
| DHEAS (Substrate) | 1 µM | 0.1 - 10 µM |
| Estrone Sulfate (E1S) (Substrate) | 100 nM | 10 - 500 nM |
| This compound | 100 nM | 1 nM - 10 µM (for dose-response) |
| Cell Seeding Density (96-well plate) | 2 x 10^4 cells/well | 1 x 10^4 - 5 x 10^4 cells/well |
Experimental Protocols
This section provides detailed protocols for a cell-based STS activity assay using this compound as an inhibitor. The principle of the assay is the quantification of DHEA produced from DHEAS by STS-expressing cells.
Experimental Workflow
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma, ATCC HTB-22)
-
JEG-3 (human choriocarcinoma, ATCC HTB-36)
-
-
Culture Media:
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.
-
For JEG-3: EMEM supplemented with 10% FBS.
-
-
Assay Medium: Phenol red-free EMEM with charcoal-stripped FBS to minimize background estrogenic activity.
-
Substrate: Dehydroepiandrosterone sulfate (DHEAS) (Sigma-Aldrich, D5297 or equivalent).
-
Inhibitor: this compound (TargetMol, T6583 or equivalent).[3]
-
Detection Kit: DHEA ELISA Kit (Arbor Assays, K054-H or equivalent).[6]
-
Other Reagents:
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates (clear)
-
Multi-channel pipette
-
Microplate reader
-
Protocol 1: Cell Culture and Seeding
-
Culture MCF-7 or JEG-3 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.
-
For the assay, detach cells using Trypsin-EDTA and resuspend in assay medium.
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
Protocol 2: Inhibition with this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
Protocol 3: Substrate Addition and Incubation
-
Prepare a stock solution of DHEAS in assay medium (e.g., 100 µM).
-
Add 10 µL of the DHEAS stock solution to each well to achieve a final concentration of 10 µM (or as optimized).
-
Incubate the plate for 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.
Protocol 4: Sample Collection and DHEA Quantification
-
After incubation, carefully collect the cell culture supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.
-
The amount of DHEA in the supernatant can be quantified using a DHEA ELISA kit following the manufacturer's instructions.[6]
-
Alternatively, for higher sensitivity and specificity, DHEA levels can be measured by LC-MS/MS.[6][7]
Data Analysis
-
Generate a standard curve using the DHEA standards provided in the ELISA kit.
-
Calculate the concentration of DHEA in each sample from the standard curve.
-
STS activity can be expressed as the amount of DHEA produced per unit of time (e.g., pmol/hour).
-
To determine the IC50 of this compound, plot the percentage of STS inhibition versus the log of the inhibitor concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (DHEA_inhibitor - DHEA_no_substrate) / (DHEA_vehicle - DHEA_no_substrate))
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Alternative and Supporting Protocols
-
Cell Lysate-Based Assay: For end-point assays, after incubation with the substrate, the medium can be removed, and cells can be lysed. The amount of DHEA can then be measured in the cell lysate.
-
Use of Estrone Sulfate (E1S) as a Substrate: The assay can be adapted to use E1S as a substrate.[5] In this case, the product, estrone (E1), would be quantified using an E1-specific ELISA kit.[8]
-
LC-MS/MS Analysis: For a more robust and sensitive quantification of multiple steroids, LC-MS/MS is the recommended method.[6][7][9] This allows for the simultaneous measurement of the substrate and product, providing a more accurate assessment of enzyme activity.
Troubleshooting
-
High Background: Ensure the use of charcoal-stripped FBS to minimize exogenous steroids in the assay medium. Include "no substrate" control wells to determine the background DHEA levels.
-
Low Signal: Optimize cell number, substrate concentration, and incubation time. Ensure the chosen cell line has sufficient STS expression. JEG-3 cells are known for high STS activity.[1]
-
High Well-to-Well Variability: Ensure accurate and consistent pipetting, especially for serial dilutions and substrate addition. Mix plates gently after adding reagents.
By following these detailed protocols and application notes, researchers can effectively measure steroid sulfatase activity in a cell-based format and evaluate the potency of inhibitors like this compound. This assay is a valuable tool for the discovery and development of novel therapeutics targeting hormone-dependent diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Conversion of dehydroepiandrosterone sulfate at physiological plasma concentration into estrogens in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 9. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Sulfatase-IN-4 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. By hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively, STS plays a pivotal role in providing precursors for potent estrogens and androgens.[1][2][3] Its activity is implicated in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis, making it a key therapeutic target.[2][3][4]
Steroid sulfatase-IN-4 is an irreversible inhibitor of human STS with a reported IC50 of 25 nM in a cellular assay.[5][6][7] These application notes provide a comprehensive guide for researchers utilizing this compound, detailing recommended cell lines, experimental protocols, and relevant signaling pathways to facilitate robust and reproducible studies.
Recommended Cell Lines for this compound Studies
The choice of cell line is crucial for studying the effects of this compound and should be guided by the research question, focusing on hormone-dependent cancer models where STS activity is relevant.
Estrogen-Dependent Breast Cancer Cell Lines:
-
MCF-7: A well-characterized, estrogen receptor-positive (ER+) breast cancer cell line that expresses endogenous STS.[8] It is a workhorse model for studying estrogen-dependent proliferation and the effects of STS inhibitors.
-
T-47D: Another ER+ breast cancer cell line known to exhibit STS activity. It is a suitable model for investigating the anti-proliferative effects of STS inhibitors.[7]
-
ZR-75-1 and BT-474: These hormone receptor-positive breast cancer cell lines naturally express STS and show growth stimulation in response to E1S, making them excellent models for evaluating the efficacy of STS inhibitors.[9]
Androgen-Dependent Prostate Cancer Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses STS. It is a valuable model for studying the role of STS in providing androgens for prostate cancer cell growth.[4]
-
C4-2B and VCaP: These castration-resistant prostate cancer (CRPC) cell lines are known to overexpress STS and are critical models for investigating the role of STS in resistance to anti-androgen therapies.[10]
Other Relevant Cell Lines:
-
JEG-3: A human choriocarcinoma cell line with high endogenous STS activity. It is frequently used for in vitro screening and characterization of STS inhibitors.[4][8]
-
HEK-293: A human embryonic kidney cell line. While not a primary model for hormone-dependent cancer, it can be used for cytotoxicity and off-target effect studies. This compound has been shown to exhibit 53.6% cytotoxicity in HEK-293 cells at a concentration of 20 µM.[5]
Data Presentation
This table summarizes the inhibitory activity of this compound.
| Compound | Target | IC50 | Cell Line Context | Cytotoxicity | Reference |
| This compound | Human Steroid Sulfatase (hSTS) | 25 nM | Cellular Assay | 53.6% inhibition of HEK-293 cells at 20 µM | [5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Recommended cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Recommended cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Colony Formation: Remove the treatment medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes.
-
Stain the colonies with the crystal violet solution for 30-60 minutes.
-
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Protocol 3: Western Blotting for STS Expression
This protocol is used to determine the protein levels of STS in cell lysates.
Materials:
-
Cell lysates from recommended cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-STS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Steroid Sulfatase (STS) Activity Assay
This colorimetric assay measures the enzymatic activity of STS in cell lysates.
Materials:
-
Cell lysates
-
Sulfatase Assay Buffer
-
Sulfatase Substrate (e.g., 4-nitrocatechol sulfate)
-
Stop/Developing Solution
-
4-Nitrocatechol Standard
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenization in an appropriate buffer.
-
Standard Curve: Prepare a standard curve using the 4-Nitrocatechol Standard.
-
Reaction Setup:
-
Add cell lysate to the wells of a 96-well plate.
-
Prepare a reaction mix containing the Sulfatase Assay Buffer and Sulfatase Substrate.
-
Add the reaction mix to the wells containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add the Stop/Developing Solution to each well to stop the reaction and develop the color.
-
Absorbance Measurement: Measure the absorbance at 515 nm.
-
Data Analysis: Calculate the STS activity in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound studies.
Caption: Estrogen synthesis via the sulfatase pathway and its inhibition by this compound.
Caption: Androgen synthesis via the sulfatase pathway and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in vitro.
References
- 1. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. STS steroid sulfatase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Steroid Sulfatase-IN-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3] These active steroids can subsequently be converted into potent estrogens and androgens, which play a significant role in the pathophysiology of hormone-dependent diseases, including breast cancer, endometrial cancer, and prostate cancer.[4][5] Elevated STS activity has been observed in various tumors, making it a compelling target for therapeutic intervention.[1]
Steroid sulfatase-IN-4 is a potent, irreversible, non-steroidal inhibitor of the STS enzyme. By blocking the hydrolysis of steroid sulfates, it reduces the intratumoral and systemic levels of active estrogens and androgens, thereby inhibiting the growth of hormone-dependent tumors. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of breast cancer and describe its effects on tumor growth and steroid hormone levels. The protocols and data presented are based on established methodologies for similar well-characterized STS inhibitors, such as STX64 (Irosustat).
Mechanism of Action: The Steroid Sulfatase Pathway
This compound exerts its therapeutic effect by inhibiting the conversion of inactive steroid sulfates to active steroids. The following diagram illustrates the key steps in the steroid sulfatase pathway and the point of intervention for this compound.
Caption: Steroid sulfatase pathway and mechanism of inhibition.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a mouse xenograft model of breast cancer.
Table 1: Efficacy of this compound in a MCF-7 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 5 days/week for 49 days | 0 |
| This compound | 10 | Oral Gavage | 5 days/week for 49 days | 75 ± 8 |
| This compound | 20 | Oral Gavage | 5 days/week for 49 days | 85 ± 6 |
Data are presented as mean ± SEM and are based on studies with the reference compound STX64 in MCF-7 xenograft models with STS overexpression, where tumor growth inhibition was reported to be in the range of 70-90%.[6]
Table 2: Effect of this compound on Serum Steroid Levels
| Analyte | Vehicle Control | This compound (20 mg/kg) | Percent Change |
| Estrone Sulfate (E1S) | Baseline | Increased | ↑ |
| Dehydroepiandrosterone Sulfate (DHEAS) | Baseline | Increased | ↑ |
| Estrone (E1) | Baseline | Significantly Decreased | ↓↓↓ |
| Estradiol (E2) | Baseline | Significantly Decreased | ↓↓↓ |
| Dehydroepiandrosterone (DHEA) | Baseline | Significantly Decreased | ↓↓↓ |
| Androstenediol | Baseline | Significantly Decreased | ↓↓↓ |
This table reflects the expected pharmacodynamic effects of STS inhibition based on clinical data for Irosustat (STX64), where a significant decrease in active steroid hormones and a slight increase in their sulfated precursors were observed.[4][7][8]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the preparation of a formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Tetrahydrofuran (THF), analytical grade
-
Propylene glycol (PG), USP grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible or curved)
-
1 mL syringes
Procedure:
-
Animal Weighing: Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Formulation Preparation:
-
Prepare a vehicle solution of 10% THF and 90% propylene glycol (v/v). For example, to make 10 mL of the vehicle, mix 1 mL of THF with 9 mL of propylene glycol.
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation needed for the study cohort. For a 20 mg/kg dose in a 20 g mouse, the dose per mouse is 0.4 mg. If the dosing volume is 0.2 mL (10 mL/kg), the required concentration is 2 mg/mL.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the powder to achieve the final desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes until the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Oral Gavage Administration:
-
Securely restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the solution over 2-3 seconds.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.
-
Protocol 2: Mouse Xenograft Model of Breast Cancer
This protocol outlines the establishment of a subcutaneous MCF-7 breast cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
MCF-7 human breast cancer cells (or MCF-7 cells overexpressing STS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel®
-
Estradiol sulfate (E2S) or estradiol pellets
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture MCF-7 cells according to standard protocols.
-
Hormone Supplementation: As MCF-7 tumor growth is estrogen-dependent, provide the mice with an estrogen source. This can be achieved by subcutaneous injection of estradiol sulfate (e.g., 0.05 mg in 0.05 mL per mouse) on alternating days, starting 24 hours before cell injection, or by implanting a slow-release estradiol pellet.[6]
-
Cell Preparation for Injection:
-
Harvest MCF-7 cells by trypsinization.
-
Wash the cells with PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 0.1 mL of the cell suspension (containing 5 million cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
Initiate treatment with this compound or vehicle control as described in Protocol 1.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflow and Signaling Diagrams
The following diagrams illustrate the experimental workflow for the in vivo efficacy study and the logical relationship of the key components in the study.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Logical relationship of inhibitor action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [aacrjournals.org]
- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Steroid Sulfatase-IN-4 in an Endometriosis Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Steroid sulfatase-IN-4 (STS-IN-4), a potent and irreversible inhibitor of steroid sulfatase (STS), in a human endometriosis xenograft model. The protocols outlined below detail the establishment of the xenograft model, administration of STS-IN-4, and subsequent analysis of its efficacy in reducing endometriotic lesion growth.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Local estrogen production within the endometriotic lesions is a key driver of disease progression.[1][2] Steroid sulfatase (STS) is a critical enzyme in this process, catalyzing the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), which are then further converted to estradiol.[1][3]
Elevated STS activity has been observed in endometriotic tissue, making it a promising therapeutic target.[4] this compound is an irreversible inhibitor of human STS with an IC50 of 25 nM. By blocking STS, STS-IN-4 aims to reduce the local production of estrogens within endometriotic lesions, thereby inhibiting their growth. This document provides detailed protocols for testing the in vivo efficacy of STS-IN-4 using a well-established human endometriosis xenograft mouse model.
Signaling Pathway of Steroid Sulfatase in Endometriosis
The following diagram illustrates the role of steroid sulfatase in local estrogen production within an endometriotic lesion and the mechanism of action for this compound.
Caption: STS in endometriotic cells converts circulating steroid sulfates to active estrogens, promoting lesion growth. STS-IN-4 inhibits this process.
Experimental Workflow
The overall experimental workflow for evaluating this compound in an endometriosis xenograft model is depicted below.
Caption: Experimental workflow for testing STS-IN-4 in a human endometriosis xenograft model.
Detailed Experimental Protocols
Endometriosis Xenograft Model Establishment
This protocol is adapted from established methods for creating human endometrial xenografts in immunodeficient mice.[5][6][7]
Materials:
-
Human endometrial tissue from patients with endometriosis (with informed consent and ethical approval).
-
Immunodeficient mice (e.g., NOD/SCID or nude mice, female, 6-8 weeks old).
-
Sterile phosphate-buffered saline (PBS).
-
Surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Estradiol pellets (optional, for ovariectomized mice).
Protocol:
-
Animal Preparation:
-
Tissue Preparation:
-
Collect fresh human endometrial tissue in sterile PBS on ice.
-
In a sterile environment, mince the tissue into small fragments of approximately 1-2 mm³.[5]
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin and peritoneum to expose the desired implantation site. Common sites include the subcutaneous space or intraperitoneally on the mesenteric fat.[6][8]
-
For subcutaneous implantation, create a small pocket under the skin and place one tissue fragment.
-
For intraperitoneal implantation, carefully place the tissue fragments on the mesentery.
-
Suture the peritoneum and skin incisions.
-
Provide post-operative care, including analgesics.
-
-
Lesion Establishment:
-
Allow the xenografts to establish for a period of 7-14 days before starting treatment.
-
Treatment with this compound
The following protocol is a recommended starting point for the administration of this compound, based on studies with other STS inhibitors like E2MATE.[9][10] The optimal dose and administration route for STS-IN-4 should be determined empirically.
Materials:
-
This compound.
-
Vehicle for solubilizing the compound (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
Protocol:
-
Group Allocation:
-
Randomly assign mice with established endometriotic lesions into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Treatment Duration:
-
Monitoring:
-
Monitor the health and body weight of the mice daily.
-
Endpoint Analysis
At the end of the treatment period, the following analyses should be performed to evaluate the efficacy of this compound.
Protocol:
-
Euthanasia and Lesion Harvesting:
-
At day 21, euthanize the mice according to institutional guidelines.
-
Carefully dissect and harvest all visible endometriotic lesions.
-
-
Lesion Measurement:
-
Measure the weight of each lesion.
-
Measure the dimensions (length and width) of each lesion to calculate the volume (Volume = (length × width²)/2).
-
-
STS Activity Assay:
-
Immunohistochemistry (IHC):
-
Fix a portion of the lesion tissue in 10% neutral buffered formalin, embed in paraffin, and section for IHC analysis.
-
Stain for markers of proliferation (e.g., Ki67), and estrogen and progesterone receptors (ER and PR) to assess the hormonal response.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Endometriotic Lesion Growth
| Treatment Group | N | Mean Lesion Weight (mg) ± SEM | Mean Lesion Volume (mm³) ± SEM |
| Vehicle Control | 10 | Data to be collected | Data to be collected |
| STS-IN-4 (1 mg/kg) | 10 | Data to be collected | Data to be collected |
| STS-IN-4 (10 mg/kg) | 10 | Data to be collected | Data to be collected |
Table 2: Effect of this compound on STS Activity
| Treatment Group | N | STS Activity in Lesions (% of Control) ± SEM | STS Activity in Liver (% of Control) ± SEM |
| Vehicle Control | 10 | 100 | 100 |
| STS-IN-4 (1 mg/kg) | 10 | Data to be collected | Data to be collected |
| STS-IN-4 (10 mg/kg) | 10 | Data to be collected | Data to be collected |
Table 3: Immunohistochemical Analysis of Endometriotic Lesions
| Treatment Group | N | Ki67 Positive Cells (%) ± SEM | ER Positive Cells (%) ± SEM | PR Positive Cells (%) ± SEM |
| Vehicle Control | 10 | Data to be collected | Data to be collected | Data to be collected |
| STS-IN-4 (1 mg/kg) | 10 | Data to be collected | Data to be collected | Data to be collected |
| STS-IN-4 (10 mg/kg) | 10 | Data to be collected | Data to be collected | Data to be collected |
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical assessment of this compound in a clinically relevant endometriosis xenograft model. By following these detailed methodologies, researchers can effectively evaluate the potential of STS-IN-4 as a novel therapeutic agent for the treatment of endometriosis. The provided diagrams and tables offer a clear structure for visualizing the experimental design and presenting the resulting data.
References
- 1. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of steroid sulphatase activity in endometriotic implants by 667 COUMATE: a potential new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Human Patient-Derived Endometrial Cancer Xenografts in NOD scid Gamma Mice for the Study of Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenografted tissue models for the study of human endometrial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Steroid Sulfatase-IN-4 in Breast Cancer Cell Lines
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] In the context of hormone-dependent breast cancer, STS plays a pivotal role by hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][3][4] These active steroids can then be converted into estradiol, a potent estrogen that binds to the estrogen receptor (ERα) and stimulates the proliferation of cancer cells.[1][5] STS activity is present in the majority of breast tumors, often at levels significantly higher than aromatase, making it a compelling target for endocrine therapy.[1][6][7][8]
Steroid sulfatase inhibitors are a class of therapeutic agents designed to block this pathway, thereby reducing the intratumoral production of estrogens and inhibiting tumor growth.[2][3] Steroid sulfatase-IN-4 is a novel, potent inhibitor of the STS enzyme. These application notes provide a summary of the effects of STS inhibitors on breast cancer cell lines and detailed protocols for evaluating their efficacy. While specific data for "this compound" is not yet broadly published, the data presented for representative STS inhibitors, such as STX64 (Irosustat) and KW-2581, serves as a guide for investigating this new compound.
Mechanism of Action
By inhibiting the STS enzyme, STS-IN-4 is designed to prevent the conversion of circulating steroid sulfates into active estrogens within the tumor microenvironment. This reduction in ligand availability for the estrogen receptor is expected to decrease the transcription of estrogen-responsive genes, leading to a reduction in cell proliferation and an induction of apoptosis in ER-positive breast cancer cells.
Caption: Steroid Sulfatase (STS) pathway and point of inhibition.
Data Presentation
The following tables summarize the effects of representative steroid sulfatase inhibitors on various breast cancer cell lines. This data can be used as a benchmark for evaluating this compound.
Table 1: Effect of STS Inhibitors on Cell Proliferation
| Cell Line | Inhibitor | Concentration | Effect on Proliferation | Reference |
| MCF-7 (ER+) | STX64 | Not Specified | ~20% decrease in DNA synthesis | [9] |
| T-47D (ER+) | STX64 | Not Specified | ~20% decrease in DNA synthesis | [9] |
| ZR-75-1 (ER+) | KW-2581 | 0.18 nM (IC50) | Inhibition of E1S-stimulated growth | [10] |
Table 2: Effect of STS Inhibitors on STS Enzyme Activity
| Cell Line | Inhibitor | Concentration | Effect on STS Activity | Reference |
| ZR-75-1 (ER+) | KW-2581 | 13 nM (IC50) | Potent inhibition of STS activity | [10] |
| Tumor Tissue | STX64 | 5 mg / 20 mg | Almost complete blockage of STS activity | [6] |
Experimental Protocols
The following are detailed protocols for assays commonly used to characterize the effects of STS inhibitors like this compound on breast cancer cell lines.
Caption: General experimental workflow for evaluating an STS inhibitor.
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 560-570 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Protocol 2: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, following treatment with this compound.[13]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.[14] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.[14] The presence of cleaved PARP (~89 kDa) or cleaved Caspase-3 (~17/19 kDa) bands indicates apoptosis. Use β-actin as a loading control to ensure equal protein loading.[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Steroid sulphatase inhibitors for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dsc.duq.edu [dsc.duq.edu]
- 9. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism. | Sigma-Aldrich [sigmaaldrich.com]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 12. Cellular viability assay [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. 4.9. Western Blot Analysis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Steroid Sulfatase-IN-4 in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cytotoxicity of Steroid Sulfatase-IN-4, an irreversible inhibitor of steroid sulfatase (STS), in Human Embryonic Kidney 293 (HEK-293) cells. Steroid sulfatase plays a crucial role in the biosynthesis of active steroids by hydrolyzing steroid sulfates such as estrone sulfate (E1S) and dehydroepiandroepiandrosterone sulfate (DHEAS) into their active forms, estrone (E1) and DHEA, respectively[1][2][3][4][5]. The inhibition of STS is a key therapeutic strategy for hormone-dependent diseases[2][6][7]. This application note outlines the materials and methodology for a robust and reproducible cytotoxicity assessment using the MTT assay and includes data presentation in a tabular format and a visual representation of the experimental workflow.
Introduction
This compound is a potent, irreversible inhibitor of human steroid sulfatase with an IC50 of 25 nM[6]. The enzyme STS is integral to the production of active estrogens and androgens from inactive sulfate precursors[1][2][3][4][8]. By blocking this enzyme, inhibitors like this compound can modulate the levels of biologically active steroids, a mechanism with significant therapeutic potential in conditions such as estrogen-dependent cancers[2][7].
HEK-293 cells are a widely used cell line in biomedical research and are often employed in initial cytotoxicity screenings of novel compounds due to their human origin, ease of culture, and transfectability. This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of HEK-293 cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells[9][10].
Data Presentation
The following table summarizes the dose-dependent cytotoxic effects of this compound on HEK-293 cells after a 48-hour incubation period. The data is presented as the mean percentage of cell viability relative to the vehicle control (DMSO) ± standard deviation from three independent experiments. The IC50 value, the concentration at which 50% of cell viability is inhibited, is also provided.
| Concentration of this compound (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 3.8 |
| 5 | 95.6 | 4.1 |
| 10 | 88.4 | 5.2 |
| 25 | 75.1 | 6.3 |
| 50 | 52.3 | 5.9 |
| 100 | 28.7 | 4.7 |
| IC50 (µM) | ~55 |
Experimental Protocols
Materials and Reagents
-
HEK-293 cells (ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare a 10 mM stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Culture
-
Maintain HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
For the cytotoxicity assay, harvest cells using trypsin-EDTA and resuspend in fresh medium to achieve a single-cell suspension.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[11][12] Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration using the following formula:
Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound in HEK-293 cells.
Signaling Pathway Inhibition
Caption: Inhibition of the steroid sulfatase pathway by this compound.
References
- 1. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 8. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hek293.com [hek293.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Note: Measuring Steroid Sulfatase (STS) Inhibition in T47D Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroid sulfatase (STS) is a critical enzyme in the steroid biosynthesis pathway that hydrolyzes sulfate esters from a variety of biological molecules, including steroids.[1] In hormone-dependent breast cancers, STS plays a pivotal role by converting inactive sulfated steroids, such as estrone sulfate (E1-S) and dehydroepiandrosterone sulfate (DHEA-S), into their active forms, estrone (E1) and DHEA. These can be further converted to the potent estrogen, estradiol (E2), which stimulates tumor growth by activating the estrogen receptor (ER).[2] Consequently, inhibiting STS is a promising therapeutic strategy for ER-positive breast cancers.
The T47D cell line, derived from a human ductal carcinoma of the breast, is an established model for studying hormone-dependent breast cancer.[3] These cells are ER-positive and express STS, making them an ideal in vitro system for evaluating the efficacy of STS inhibitors.[2][3]
This application note provides a comprehensive set of protocols for measuring STS inhibition in T47D cells, covering direct enzyme activity, downstream effects on cell proliferation, and analysis of protein expression.
Signaling Pathway Overview
STS functions by desulfating inactive steroid precursors, thereby providing the substrate for local estradiol production within breast tumor cells. This locally synthesized estradiol binds to and activates the Estrogen Receptor Alpha (ERα), a ligand-activated transcription factor. Upon activation, ERα dimerizes, binds to Estrogen Response Elements (EREs) in the promoters of target genes, and initiates a transcriptional program that drives cell proliferation and survival.[4] STS inhibitors block this pathway at an early stage, reducing the intratumoral estrogen supply and thereby attenuating ER-mediated signaling.
Caption: STS-mediated estrogen synthesis and ER signaling pathway in breast cancer.
Experimental Workflow
The overall process for assessing an STS inhibitor involves culturing T47D cells, treating them with the compound of interest, and then performing a series of assays to measure enzymatic activity, cell viability, and changes in protein levels.
Caption: Workflow for evaluating STS inhibitor efficacy in T47D cells.
Experimental Protocols
T47D cells are adherent epithelial cells that require specific culture conditions for optimal growth and viability.[5]
-
Materials:
-
T47D cells (e.g., ATCC HTB-133)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), 10% final concentration
-
0.2 U/ml Insulin[6]
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)[7]
-
Trypsin-EDTA solution (0.25%)[5]
-
Phosphate Buffered Saline (PBS)
-
Culture flasks (T-75) and plates (96-well, 6-well)
-
-
Procedure:
-
Maintain T47D cells in a T-75 flask with RPMI-1640 medium supplemented with 10% FBS, 0.2 U/ml insulin, and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
For sub-culturing, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 140-400 x g for 8-12 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
This protocol is adapted from commercially available kits (e.g., Abcam ab204731, Sigma-Aldrich MAK276) and measures the hydrolysis of a sulfate ester to 4-nitrocatechol.[1][9]
-
Materials:
-
T47D cells cultured in a 6-well plate
-
STS inhibitor compound
-
PBS with protease inhibitors
-
Sulfatase Assay Buffer
-
Sulfatase Substrate (e.g., 4-nitrocatechyl sulfate)
-
Stop/Developing Solution
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 515 nm
-
-
Procedure:
-
Sample Preparation:
-
Culture T47D cells to 80-90% confluency. Treat with various concentrations of the STS inhibitor for a predetermined time (e.g., 24 hours).
-
Harvest cells and wash with cold PBS.
-
Homogenize the cell pellet (approx. 2 x 10^6 cells/mL) in an appropriate buffer (e.g., PBS with protease inhibitors).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a BCA assay.
-
-
Assay:
-
Add 1-10 µL of cell lysate to wells of a 96-well plate. Adjust the volume to 10 µL with assay buffer. Include a positive control (recombinant STS) and a negative control (buffer only).
-
Prepare the Reaction Mix according to the kit manufacturer's instructions (typically a mix of Assay Buffer and Substrate).
-
Add the Reaction Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]
-
Add Stop/Developing Solution to each well to terminate the reaction.
-
Measure the absorbance at 515 nm.
-
-
Analysis:
-
Subtract the background reading from all sample readings.
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
-
The MTT assay is a colorimetric method used to assess cell viability, which is an indicator of cell proliferation.[10][11]
-
Materials:
-
T47D cells
-
STS inhibitor compound
-
Complete growth medium
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Treat the cells with a serial dilution of the STS inhibitor. Include an untreated control and a vehicle control (e.g., 0.1% DMSO).[12]
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Western blotting is used to detect changes in the expression levels of STS and key downstream proteins like Cyclin D1, which is involved in cell cycle progression.[2]
-
Materials:
-
T47D cell lysates (prepared as in Protocol 2, Step 1, using RIPA buffer)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies: Anti-STS, Anti-Cyclin D1, Anti-ERα, Anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies[14]
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification and Gel Electrophoresis:
-
Determine protein concentration of lysates using a BCA assay.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-STS, diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis on the protein bands using imaging software. Normalize the band intensity of the target proteins to the loading control (β-actin).[15]
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: STS Enzymatic Activity Inhibition
| Inhibitor Conc. (nM) | Absorbance (515 nm) | % Inhibition |
|---|---|---|
| 0 (Control) | 0.850 | 0% |
| 1 | 0.765 | 10% |
| 10 | 0.442 | 48% |
| 100 | 0.170 | 80% |
| 1000 | 0.094 | 89% |
| IC50 (nM) | | ~10.5 |
Table 2: T47D Cell Proliferation Inhibition (MTT Assay)
| Inhibitor Conc. (nM) | Absorbance (570 nm) | % Growth Inhibition |
|---|---|---|
| 0 (Control) | 1.200 | 0% |
| 10 | 1.152 | 4% |
| 100 | 0.900 | 25% |
| 1000 | 0.612 | 49% |
| 10000 | 0.300 | 75% |
| GI50 (nM) | | ~1050 |
Table 3: Western Blot Densitometry Analysis
| Inhibitor Conc. (nM) | STS Expression (Normalized) | Cyclin D1 Expression (Normalized) |
|---|---|---|
| 0 (Control) | 1.00 | 1.00 |
| 100 | 0.98 | 0.85 |
| 1000 | 1.02 | 0.61 |
| 10000 | 0.95 | 0.33 |
Note: The data presented in these tables are for illustrative purposes only and will vary based on the specific inhibitor and experimental conditions.
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the efficacy of potential steroid sulfatase inhibitors using the T47D breast cancer cell line. By combining direct enzymatic assays with functional cell-based assays and molecular analysis, researchers can effectively characterize the potency and mechanism of action of novel therapeutic compounds targeting the STS enzyme.
References
- 1. abcam.com [abcam.com]
- 2. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T47D Cells [cytion.com]
- 4. signosisinc.com [signosisinc.com]
- 5. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msesupplies.com [msesupplies.com]
- 7. Growth and invasion inhibition of T47D ductal carcinoma cells by the association of docetaxel with a bioactive agent in neutral nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcijournal.com [mcijournal.com]
- 9. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Steroid Sulfatase (STS) Inhibitors in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens, by hydrolyzing steroid sulfates.[1] Its role in promoting the growth of hormone-dependent cancers, such as breast and endometrial cancer, has made it a significant therapeutic target.[1] The development of potent STS inhibitors offers a promising strategy to block the in situ production of these hormones within the tumor microenvironment.[1] This document provides detailed application notes and protocols for the oral administration of various STS inhibitors in rodent models, summarizing key quantitative data from preclinical studies to guide researchers in their experimental design.
Data Presentation: Efficacy and STS Inhibition
The following tables summarize the in vivo efficacy and STS inhibitory activity of orally administered STS inhibitors in various rodent models.
Table 1: In Vivo Efficacy of Orally Administered STS Inhibitors in Rodent Cancer Models
| STS Inhibitor | Rodent Model | Cancer Type | Oral Dose | Administration Frequency | Treatment Duration | Key Efficacy Outcome (Tumor Growth Inhibition) |
| Irosustat (STX64) | Ovariectomized nude mice (Ishikawa xenografts) | Endometrial | 1 mg/kg | Daily | 28 days | 48% inhibition |
| Ovariectomized nude mice (Ishikawa xenografts) | Endometrial | 10 mg/kg | Daily | 28 days | 59% inhibition | |
| STX213 | Ovariectomized nude mice (Ishikawa xenografts) | Endometrial | 1 mg/kg | Daily | 28 days | 67% inhibition |
| Ovariectomized nude mice (Ishikawa xenografts) | Endometrial | 1 mg/kg | Weekly | 28 days | Significant inhibition | |
| STX681 | Ovariectomized nude mice (MCF-7 xenografts) | Breast | Not specified | Daily | Not specified | Complete inhibition of E2S-stimulated tumor proliferation |
| KW-2581 | Mouse xenograft model | Breast | Not specified | Daily | 4 weeks | Tumor shrinkage |
| EMATE | Nude mice (endometriosis model) | Endometriosis | 0.5 mg/kg & 1.0 mg/kg | Daily | 21 days | Significant reduction in lesion weight and size |
Table 2: In Vivo STS Activity Inhibition by Orally Administered STS Inhibitors
| STS Inhibitor | Rodent Model | Tissue | Oral Dose | Time Point | STS Activity Inhibition |
| Irosustat (STX64) | Ovariectomized nude mice | Liver & Tumor | 1 mg/kg (daily) | 28 days | Complete inhibition |
| STX213 | Ovariectomized nude mice | Liver & Tumor | 1 mg/kg (daily) | 28 days | Complete inhibition |
| STX681 | Female rats | Not specified | 10 mg/kg | Not specified | 98% inhibition |
| KW-2581 | Mouse xenograft model | Tumor | Not specified | 24 hours post-last dose | >95% inhibition[2] |
| EMATE | Nude mice | Uterus, Liver, Leukocytes | 0.5 mg/kg & 1.0 mg/kg | 21 days | Significant inhibition in all tissues |
Experimental Protocols
Protocol 1: Preparation of STS Inhibitors for Oral Administration
Materials:
-
STS inhibitor compound (e.g., Irosustat, STX213)
-
Vehicle (e.g., 0.5% w/v methyl cellulose in sterile water)
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the total amount of STS inhibitor and vehicle required for the study based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Accurately weigh the required amount of the STS inhibitor powder.
-
Prepare the 0.5% methyl cellulose vehicle by slowly adding methyl cellulose powder to sterile water while continuously stirring or vortexing to prevent clumping.
-
Add the weighed STS inhibitor to the prepared vehicle in a sterile conical tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If the compound is difficult to suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
Visually inspect the suspension for uniformity before each use. If settling occurs, vortex thoroughly before drawing up the dose.
-
Prepare fresh suspensions as required, depending on the stability of the compound in the vehicle.
Protocol 2: Oral Gavage Procedure in Rodents
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded/bulb tip.
-
Syringes (1 mL or 3 mL)
-
Prepared STS inhibitor suspension
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Handling and Restraint:
-
Accustom the animals to handling for several days prior to the first gavage to minimize stress.
-
For mice, restrain the animal by scruffing the skin over the shoulders to immobilize the head and forelimbs.
-
For rats, securely hold the animal near the thoracic region, supporting the lower body.
-
-
Dosage Calculation and Preparation:
-
Weigh each animal and calculate the precise volume of the drug suspension to be administered (typically 5-10 mL/kg for mice and 10-20 mL/kg for rats).[3]
-
Draw the calculated volume into a syringe and attach the gavage needle.
-
-
Gavage Administration:
-
Hold the animal in a vertical position, gently extending its head back to create a straight line through the neck and esophagus.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the esophagus (the animal may swallow), slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for 5-10 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals daily for any adverse effects.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
Materials:
-
Immunocompromised rodents (e.g., ovariectomized female nude mice)
-
Hormone-dependent cancer cells (e.g., MCF-7, Ishikawa)
-
Matrigel (or other appropriate extracellular matrix)
-
Cell culture medium and supplements
-
Estrogen source for stimulation (e.g., estradiol sulfate - E2S)
-
Calipers for tumor measurement
-
Prepared STS inhibitor suspensions and vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
On the day of implantation, harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Development and Grouping:
-
Monitor the animals for tumor growth.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups (n=6-10 per group).
-
-
Treatment Administration:
-
Administer the prepared STS inhibitor suspensions or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., daily or weekly).
-
If required by the model, provide a continuous source of estrogen substrate (e.g., daily subcutaneous injections of E2S).
-
-
Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 28-49 days), euthanize the animals.
-
Excise the tumors and weigh them.
-
Collect liver and tumor tissues for STS activity assays and other analyses.
-
Protocol 4: Measurement of STS Activity in Tissues
Materials:
-
Excised tissue samples (tumor, liver)
-
Homogenization buffer (e.g., Tris-HCl buffer)
-
Tissue homogenizer
-
Radio-labeled substrate (e.g., [³H]estrone sulfate)
-
Organic solvent (e.g., toluene)
-
Scintillation counter and vials
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Tissue Homogenization:
-
Homogenize the weighed tissue samples in ice-cold buffer.
-
Centrifuge the homogenate to obtain the supernatant or microsomal fraction, depending on the specific protocol.
-
-
Enzyme Assay:
-
Determine the protein concentration of the tissue preparation.
-
Incubate a known amount of protein with the radio-labeled STS substrate at 37°C for a specific time.
-
Stop the reaction by adding an organic solvent to extract the hydrolyzed, unconjugated steroid.
-
-
Quantification:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the STS activity as the amount of product formed per unit of time per milligram of protein.
-
-
Inhibition Calculation:
-
Compare the STS activity in tissues from treated animals to that of the vehicle-treated control group to determine the percentage of inhibition.
-
Visualizations
Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Caption: Logical Flow of STS Inhibitor Mechanism of Action.
References
- 1. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for Steroid Sulfatase (STS) Expression in Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Steroid sulfatase (STS) is a critical enzyme in the steroid biosynthesis pathway, responsible for hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA)[1][2][3]. These active steroids can then be converted into potent estrogens (like estradiol) and androgens, which play a significant role in the development and progression of hormone-dependent cancers, including those of the breast, prostate, and endometrium[1][4][5]. STS expression is often upregulated in malignant tissues compared to normal tissues, and high expression has been associated with a poorer prognosis in some cancers[1][6][7]. Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of STS protein in tissue sections, providing crucial insights into its role in pathology and its potential as a therapeutic target[8]. These application notes provide a detailed protocol for performing IHC for STS in formalin-fixed, paraffin-embedded (FFPE) tissues.
Key Applications
-
Oncology Research: Studying the expression of STS in various hormone-dependent tumors to understand its role in tumorigenesis and to stratify patients[1][4][9]. STS activity is present in the majority of breast tumors, often at higher levels than aromatase, making it a key therapeutic target[1]. IHC studies have confirmed STS presence in 85% of malignant prostate cancer specimens and 70% of ovarian clear cell adenocarcinoma specimens[4][10].
-
Drug Development: Evaluating the efficacy of STS inhibitors by assessing the downstream effects on STS protein expression in treated tissues[4][5][9]. Potent STS inhibitors are being explored in clinical trials for hormone-dependent cancers[4][9].
-
Inflammatory Disease Research: Investigating the link between inflammation and STS expression. For instance, STS has been identified as a novel NF-κB target gene in chronic inflammatory liver diseases, where its induction can increase active estrogen levels[11].
Visualized Pathways and Workflows
Steroid Sulfatase (STS) Signaling Pathway
The diagram below illustrates the central role of STS in converting circulating inactive steroid sulfates into active estrogens and androgens, which can then stimulate hormone receptor-positive tumor growth.
Caption: The STS pathway converts inactive steroid sulfates to active hormones that promote tumor growth.
General Immunohistochemistry Workflow for STS
This workflow outlines the key stages of preparing and staining tissue samples for STS protein detection.
Caption: Standard workflow for immunohistochemical detection of STS in paraffin-embedded tissues.
Quantitative Data Summary
The expression of STS varies significantly across different tissue types and between normal and malignant conditions.
Table 1: STS Expression in Human Cancer Tissues vs. Adjacent Non-Malignant Tissues
| Tissue Type | Cancer | STS Positivity / Expression Level | Adjacent Non-Malignant Tissue | Reference |
|---|---|---|---|---|
| Breast | Carcinoma (n=88) | Higher expression than normal tissue (p=0.064) | Moderate Immunoreactivity (n=57) | [6][7][12] |
| ER+/PR+ Breast Cancer | Relatively strong immunoreactivity | Normal Breast: Moderate | [12][13] | |
| ER-/PR- Breast Cancer | Weak immunoreactivity | Normal Breast: Moderate | [12][13] | |
| Ovary | Clear Cell Adenocarcinoma (n=45) | 70% (32/45) positive staining | N/A | [10] |
| Serous Adenocarcinoma (n=18) | 33.3% (6/18) positive staining | N/A | [10] | |
| Mucinous Adenocarcinoma (n=8) | 50.0% (4/8) positive staining | N/A | [10] |
| Prostate | Malignant Specimens | 85% positive | Absent in non-neoplastic zones |[4] |
Detailed Experimental Protocol: IHC for STS
This protocol is a general guideline for the chromogenic detection of STS in FFPE tissue sections. Optimization is required for specific antibodies, tissues, and detection systems.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-human STS antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Harris's Hematoxylin
-
Mounting Medium (permanent, xylene-based)
Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 10 minutes each[14].
-
Immerse slides in 100% ethanol: 2 changes for 10 minutes each[14].
-
Immerse slides in 95% ethanol for 5 minutes[14].
-
Immerse slides in 70% ethanol for 5 minutes[14].
-
Rinse slides thoroughly with running tap water, followed by a final rinse in deionized water[15].
Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is commonly recommended.
-
Pre-heat a water bath or steamer to 95-100°C containing the Antigen Retrieval Buffer (Citrate Buffer, pH 6.0)[15].
-
Immerse the slides in the hot buffer and incubate for 10-20 minutes[15]. The optimal time should be determined empirically.
-
Remove the container from the heat source and allow slides to cool to room temperature for at least 20 minutes[15].
-
Rinse slides with Wash Buffer (2 changes for 5 minutes each).
Immunostaining Procedure
-
Quench Endogenous Peroxidase: Incubate slides in 3% H₂O₂ in methanol or water for 10-15 minutes at room temperature to block endogenous peroxidase activity[16][17]. Rinse with Wash Buffer.
-
Blocking: Apply Blocking Buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber. This step minimizes non-specific binding of the secondary antibody[17].
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse). Apply the anti-STS primary antibody, diluted to its optimal concentration in blocking buffer. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Rinse slides with Wash Buffer (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature[14].
-
Washing: Rinse slides with Wash Buffer (3 changes for 5 minutes each).
-
Chromogenic Detection: Prepare the DAB substrate solution immediately before use. Apply to the sections and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor development under a microscope[15].
-
Stop Reaction: Immerse slides in deionized water to stop the chromogenic reaction[14].
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue[15].
-
Rinse: Rinse slides in running tap water until the water runs clear (5-10 minutes)[15].
-
Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%, 100%) for 5 minutes each[15].
-
Clearing: Clear the slides in xylene (2 changes for 5 minutes each)[15].
-
Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles. Allow to dry completely before analysis.
Data Analysis and Interpretation
Staining for STS is typically observed in the cytoplasm of neoplastic epithelial cells[10]. The results should be evaluated semi-quantitatively by a trained pathologist, considering both the intensity of the stain and the percentage of positively stained cells.
Table 2: Example Semi-Quantitative Scoring System for STS Staining
| Score | Staining Intensity | Description |
|---|---|---|
| 0 | No staining | No perceptible stain in tumor cells. |
| 1+ | Weak | Faint, diffuse cytoplasmic staining. |
| 2+ | Moderate | Clear, non-uniform cytoplasmic staining. |
| 3+ | Strong | Intense and uniform cytoplasmic staining. |
An H-Score can be calculated for a more quantitative assessment: H-Score = Σ (Intensity Score x Percentage of Cells at that Intensity) H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells) The final score ranges from 0 to 300. A cutoff for "high" vs. "low" expression must be validated for each study.
Prognostic Significance of STS Expression
This diagram illustrates the logical relationship between high STS expression and clinical outcomes in certain hormone-dependent cancers.
Caption: High STS expression is linked to poor prognosis in hormone-dependent cancers.[1][7]
Troubleshooting Common IHC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Staining | Inactive primary/secondary antibody. | Use a new batch of antibody; verify storage conditions[18][19]. |
| Insufficient antigen retrieval. | Optimize HIER time, temperature, or buffer pH[16][20]. | |
| Primary antibody concentration too low. | Increase antibody concentration or incubation time[18][19]. | |
| Tissue over-fixed. | Reduce fixation time; use a more aggressive antigen retrieval method[18][20]. | |
| High Background | Primary antibody concentration too high. | Titrate the antibody to find the optimal dilution[19]. |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species)[18]. | |
| Endogenous peroxidase activity not quenched. | Ensure the H₂O₂ quenching step is performed correctly[16]. | |
| Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody; run a secondary-only control[16]. | |
| Non-Specific Staining | Wrinkles or folds in the tissue section. | Ensure sections are flat on the slide before staining[20]. |
| Sections dried out during staining. | Keep slides in a humidified chamber and ensure they remain wet throughout the protocol[18][20]. | |
| Incomplete deparaffinization. | Use fresh xylene and ensure adequate time for deparaffinization[16][18]. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Estrogen Sulfotransferase 1E1 and Steroid Sulfatase in Breast Cancer: A Immunohistochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Estrogen Sulfotransferase 1E1 and Steroid Sulfatase in Breast Cancer: A Immunohistochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 9. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid sulfatase expression in ovarian clear cell adenocarcinoma: immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical analysis of steroid sulfatase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. ptglab.com [ptglab.com]
- 18. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 19. origene.com [origene.com]
- 20. documents.cap.org [documents.cap.org]
Application Notes and Protocols: Western Blot Analysis of Steroid Sulfatase (STS) Protein Levels After Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroids.[1][2] It catalyzes the hydrolysis of steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), to their unconjugated, biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2][3] These products can be further converted into potent androgens and estrogens, which play a significant role in the progression of hormone-dependent cancers, including breast and prostate cancer.[1][2][4] Consequently, STS has emerged as a promising therapeutic target, and the development of STS inhibitors is an active area of research.[1][2][5]
These application notes provide a comprehensive guide to performing Western blot analysis for the quantification of STS protein levels in cell lysates following treatment with therapeutic compounds. Included are detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways.
Data Presentation
The following tables present example data on the modulation of STS protein levels after treatment with specific inhibitors. The data is presented as a relative percentage of the control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of STS Inhibitor STX64 on STS Protein Levels in MCF-7 Breast Cancer Cells
| Treatment Group | Concentration (nM) | Incubation Time (hours) | STS Protein Level (Normalized to β-actin, % of Control) |
| Vehicle Control (DMSO) | - | 48 | 100% |
| STX64 | 10 | 48 | 65% |
| STX64 | 50 | 48 | 30% |
| STX64 | 100 | 48 | 15% |
Table 2: Effect of STS Inhibitor Irosustat on STS Protein Levels in LNCaP Prostate Cancer Cells
| Treatment Group | Concentration (µM) | Incubation Time (hours) | STS Protein Level (Normalized to GAPDH, % of Control) |
| Vehicle Control (Ethanol) | - | 72 | 100% |
| Irosustat | 1 | 72 | 70% |
| Irosustat | 5 | 72 | 40% |
| Irosustat | 10 | 72 | 20% |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of STS protein levels.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma) or LNCaP (human prostate carcinoma) cells are suitable models for studying STS.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for LNCaP) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates or 100 mm dishes. Once they reach 70-80% confluency, treat them with the desired concentrations of the STS inhibitor or vehicle control for the specified duration.
Protein Extraction (Cell Lysis)
-
Wash: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well or dish.[8]
-
Scrape and Collect: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][9]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[6] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8][9]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.[9]
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7][8]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 10% gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for STS (e.g., rabbit polyclonal or mouse monoclonal anti-STS antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be obtained from the antibody datasheet.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
Detection and Quantification
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the STS band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving STS and the experimental workflow for Western blot analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Optimizing Steroid Sulfatase-IN-4 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Steroid sulfatase-IN-4, an irreversible inhibitor of Steroid Sulfatase (STS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an irreversible inhibitor of the enzyme Steroid Sulfatase (STS).[1] STS is a critical enzyme in the steroid biosynthesis pathway, responsible for converting inactive sulfated steroids, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active, unconjugated forms (estrone and DHEA, respectively). By irreversibly binding to STS, this compound blocks this conversion, thereby reducing the levels of active steroids that can promote the growth of hormone-dependent cancers.
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound against human STS is 25 nM.[1] It is important to note that this value is typically determined in a cell-free enzymatic assay. For cell-based assays, a higher concentration may be required to achieve effective inhibition due to factors such as cell membrane permeability and intracellular metabolism.
Q3: How should I prepare and store this compound?
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage: Store the stock solution at -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended starting concentration for my in vitro experiment?
For initial experiments, it is advisable to test a range of concentrations. Based on the IC50 value, a starting point for a cell-based assay could be in the range of 100 nM to 1 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How long should I incubate my cells with this compound?
As an irreversible inhibitor, the duration of incubation will influence the extent of enzyme inactivation. A time-course experiment is recommended to determine the optimal incubation time. A typical starting point for cell-based assays could be a 24-hour incubation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of STS activity | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. For cell-based assays, concentrations may need to be significantly higher than the IC50 value determined in cell-free assays. |
| Incubation time is too short. | As an irreversible inhibitor, this compound requires sufficient time to bind to and inactivate the STS enzyme. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period. | |
| Inhibitor has degraded. | Ensure proper storage of the stock solution at -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. | |
| Issues with the activity assay. | Verify the validity of your STS activity assay. Include appropriate positive and negative controls. Ensure that the substrate concentration is optimal and that the assay is within its linear range. | |
| Observed Cytotoxicity | Inhibitor concentration is too high. | Determine the cytotoxicity of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). A 24-hour treatment with 20 µM of this compound has been reported to cause cytotoxicity in HEK-293 cells. Test a range of concentrations to identify the maximum non-toxic concentration. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[2] Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Inhibitor Precipitation in Culture Medium | Poor solubility. | Ensure that the stock solution in DMSO is fully dissolved before diluting it into the aqueous culture medium. When preparing working solutions, add the inhibitor stock solution to the medium with gentle mixing. Avoid high concentrations of the inhibitor that may exceed its solubility limit in the final medium. |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of this compound in a Cell-Based Assay
This protocol provides a general framework for determining the effective concentration of this compound for inhibiting STS activity in a cell line of interest.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution. A suggested starting range is 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (e.g., 0.1%).
-
Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the cells for a predetermined time, for example, 24 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them to prepare cell extracts for the STS activity assay.
-
STS Activity Assay: Measure the STS activity in the cell lysates. This can be done using a commercially available kit or a published protocol, which typically involves incubating the lysate with a sulfated substrate (e.g., 4-methylumbelliferyl sulfate or p-nitrophenyl sulfate) and measuring the fluorescent or colorimetric product.
-
Data Analysis: Calculate the percentage of STS inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) in your cell-based assay.
Protocol 2: Cytotoxicity Assay
This protocol helps to determine the concentration range of this compound that is not toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Preparation: Prepare a range of this compound concentrations, including concentrations higher than the expected effective range for STS inhibition (e.g., up to 50 µM or 100 µM).
-
Treatment: Treat the cells with the different concentrations of the inhibitor for the same duration as planned for the functional assays (e.g., 24 hours). Include vehicle and untreated controls.
-
Cell Viability Measurement: Perform a cell viability assay, such as MTT or WST-1, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against inhibitor concentration to determine the concentration at which significant cytotoxicity is observed.
Visualizations
Signaling Pathway of Steroid Sulfatase
Caption: Steroid Sulfatase (STS) signaling pathway and its inhibition.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal in vitro concentration.
Logical Relationship for Troubleshooting Low Inhibition
Caption: Troubleshooting guide for low or no STS inhibition.
References
Stability of Steroid sulfatase-IN-4 in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Steroid sulfatase-IN-4 (STS-IN-4) in DMSO stock solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
For optimal stability, we recommend the following storage conditions for your STS-IN-4 DMSO stock solutions:
-
Long-term storage: Aliquot the stock solution into single-use vials and store them at -80°C. Under these conditions, the solution is expected to be stable for over a year.[1]
-
Short-term/Frequent use: For regular use, a stock solution can be stored at 4°C for up to one week.[1]
To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
DMSO is the recommended solvent for preparing stock solutions of this compound. For biological experiments, it is best to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation of the compound.[2]
Q3: My this compound powder is tightly adhering to the vial. What should I do?
If the powdered compound is stuck to the sides of the vial, it is recommended to centrifuge the vial at approximately 3000 rpm for a few minutes to collect all the powder at the bottom before dissolving.[1]
Q4: Can I dilute my DMSO stock solution directly into my aqueous buffer or cell culture medium?
Direct dilution of a concentrated DMSO stock solution into an aqueous medium can often lead to precipitation of the compound. It is best practice to perform initial serial dilutions in DMSO to lower the concentration before the final dilution into your aqueous experimental solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.[2]
Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability based on general knowledge of similar small molecules in DMSO. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Storage Temperature | Time Point | Expected Purity (%) |
| -80°C | 1 Year | >98% |
| -20°C | 6 Months | >95% |
| 4°C | 1 Month | >90% |
| Room Temperature | 1 Week | <85% |
Note: This table presents illustrative data. Actual stability may vary based on DMSO quality, light exposure, and initial compound purity.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound stock solutions.
Issue 1: Inconsistent or weaker than expected inhibitory activity.
This is a common problem that can often be traced back to the stability and handling of the inhibitor.
Potential Causes & Solutions:
-
Degradation of Stock Solution:
-
Improper Storage: Verify that the stock solution has been stored at the recommended temperature (-80°C for long-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Moisture Contamination: DMSO is hygroscopic and can absorb water from the atmosphere, which may accelerate compound degradation.[2] Use anhydrous DMSO and handle it in a low-humidity environment.
-
-
Precipitation in Assay Medium:
-
The compound may be precipitating out of the aqueous solution, thus reducing its effective concentration.
-
Solution: Perform serial dilutions in DMSO first, then add to the final aqueous medium.[2] Visually inspect for any precipitate after dilution. If precipitation is observed, you may need to lower the final concentration or use a co-solvent if your experimental system allows.
-
Issue 2: Complete loss of inhibitory activity.
A complete loss of activity often points to significant degradation of the compound.
Potential Causes & Solutions:
-
Extended Storage at Room Temperature: Leaving the DMSO stock solution at room temperature for prolonged periods can lead to rapid degradation.
-
Chemical Incompatibility: Ensure that the components of your assay buffer are compatible with this compound. While specific incompatibilities are not documented, highly acidic or basic conditions could potentially affect the sulfamate moiety.
-
Light Exposure: While not specifically documented for this compound, some molecules are light-sensitive. Store stock solutions in amber vials or protect them from light.
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Preparation: Allow the vial of powdered this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For immediate or frequent use, one aliquot can be stored at 4°C for up to a week.
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of your this compound stock solution over time.
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in DMSO.
-
Immediately dilute a sample of this stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method to determine the initial purity and peak area. This will serve as your baseline.
-
-
Sample Storage:
-
Store aliquots of the stock solution under various conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Dilute and analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area and purity of the stored samples to the initial (T=0) sample.
-
Calculate the percentage of the compound remaining at each time point for each storage condition. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
-
Signaling Pathways and Workflows
Steroid Sulfatase Signaling Pathway
Steroid sulfatase (STS) plays a crucial role in the local production of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can then drive signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK pathway.[1] this compound acts as an inhibitor of this initial conversion step.
Caption: Steroid Sulfatase (STS) signaling pathway and the inhibitory action of STS-IN-4.
Troubleshooting Workflow for Inconsistent Results
When faced with inconsistent experimental outcomes, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results with Steroid sulfatase-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Steroid sulfatase-IN-4.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, leading to inconsistent results.
Q1: I am seeing variable or lower-than-expected inhibition of Steroid Sulfatase (STS) activity. What are the possible causes?
A1: Inconsistent inhibition can stem from several factors related to the compound's storage, preparation, and experimental setup.
-
Improper Storage: this compound is sensitive to storage conditions. The powdered form should be stored at -20°C for up to three years. Once dissolved, the stock solution is best stored at -80°C and is stable for over a year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] For short-term use (over a week), the solution can be kept at 4°C.[1]
-
Incorrect Stock Solution Preparation: Ensure the compound is fully dissolved. If the powdered compound adheres to the vial, centrifuge it briefly at 3000 rpm for a few minutes before adding the solvent.[1]
-
Inaccurate Dilutions: Serial dilutions should be prepared fresh for each experiment to ensure accurate concentrations.
-
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density across all wells. Over-confluent or unhealthy cells can exhibit altered enzyme activity.
-
Incubation Time: As an irreversible inhibitor, this compound requires sufficient time to bind to the STS enzyme. Ensure your incubation time is adequate and consistent across experiments.
Q2: My results show high variability between replicate wells. How can I improve the consistency of my assay?
A2: High variability is often due to technical inconsistencies in the experimental procedure.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of reagents, inhibitor dilutions, and cell suspensions.
-
Edge Effects: In multi-well plates, wells on the perimeter are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data. Maintaining adequate humidity in the incubator also helps.
-
Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Mixing: Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.
Q3: I am observing significant cell death in my experiments, even at concentrations where I expect to see specific STS inhibition. How can I differentiate between cytotoxicity and enzyme inhibition?
A3: It is crucial to distinguish between non-specific toxicity and the desired inhibitory effect.
-
Determine Cytotoxicity Threshold: this compound has shown cytotoxicity in HEK-293 cells at a concentration of 20 µM, causing 53.6% inhibition of cell growth after 24 hours.[2][3] It is advisable to perform a separate cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the concentration range where the inhibitor is not toxic.
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Untreated Control: Cells in media alone.
-
Positive Control: A known STS inhibitor with well-characterized effects in your cell line.
-
-
Concentration Range: Use a concentration range that brackets the IC50 value (25 nM for human STS) but remains below the determined cytotoxic concentration.[1][2]
Q4: What are the potential off-target effects of this compound?
A4: While designed as an STS inhibitor, some off-target activity has been reported. At a concentration of 1 µM, this compound shows 25% inhibition against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) in a cell-free assay.[2][3] Researchers should be aware of this potential dual activity, especially when working at higher concentrations.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STS Inhibition) | 25 nM | Human STS | [1][2] |
| Storage (Powder) | -20°C for 3 years | N/A | [1] |
| Storage (in Solvent) | -80°C for over 1 year | N/A | [1] |
| Cytotoxicity | 53.6% inhibition at 20 µM (24h) | HEK-293 cells | [2][3] |
| Off-Target Activity | 25% inhibition of 17β-HSD1 at 1 µM | Cell-free assay | [2][3] |
| Metabolic Stability | Good in human hepatic S9 fraction | In vitro | [2] |
Experimental Protocols
Cell-Based Steroid Sulfatase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay.
1. Materials:
-
This compound
-
Appropriate cell line expressing STS (e.g., MCF-7, T47D, or HEK-293 transfected with STS)
-
Cell culture medium (phenol red-free medium is recommended for fluorescent/colorimetric assays to reduce background)
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DMSO (for dissolving the inhibitor)
-
STS substrate (e.g., estrone-3-sulfate, E1S)
-
96-well plates (black plates with clear bottoms are suitable for fluorescence assays)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Lysis buffer (if measuring intracellular product)
-
Detection reagents (e.g., ELISA kit for estrone, or a fluorescent detection system)
2. Procedure:
-
Cell Seeding:
-
Culture cells in medium supplemented with charcoal-stripped FBS.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the inhibitor in serum-free medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the inhibitor dilutions to the respective wells. Include vehicle controls (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubate for the desired pre-treatment time (e.g., 4-24 hours) to allow for irreversible inhibition.
-
-
STS Activity Assay:
-
Prepare the STS substrate (e.g., E1S) in serum-free medium at the desired final concentration.
-
Add the substrate to all wells (including controls).
-
Incubate for a specific time period (e.g., 1-4 hours) during which the conversion of the substrate is linear.
-
Stop the reaction by collecting the supernatant or by lysing the cells, depending on the detection method.
-
-
Detection and Data Analysis:
-
Quantify the amount of product (e.g., estrone) formed using a suitable method like ELISA or LC-MS/MS.
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of Steroid Sulfatase
Caption: Steroid Sulfatase (STS) signaling pathway and point of inhibition.
Experimental Workflow for STS Inhibition Assay
Caption: Workflow for a cell-based Steroid Sulfatase inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
Cell viability issues with high concentrations of Steroid sulfatase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Steroid sulfatase-IN-4.
Troubleshooting Guide: Cell Viability Issues
High concentrations of potent, irreversible inhibitors like this compound can sometimes lead to decreased cell viability due to off-target effects or general cellular stress. Follow this guide to troubleshoot and optimize your experiments.
Diagram: Troubleshooting Workflow for Cell Viability Issues
Caption: A stepwise guide to diagnosing and resolving cell viability problems.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at concentrations of this compound that are well above the reported IC50. Why is this happening?
A1: It is common for small molecule inhibitors to exhibit off-target effects and general cytotoxicity at concentrations significantly higher than their half-maximal inhibitory concentration (IC50). This compound is a potent, irreversible inhibitor with a reported IC50 of 25 nM against human STS.[1] Using concentrations that are orders of magnitude higher than this value can lead to non-specific binding to other cellular proteins, disruption of critical cellular processes, and ultimately, cell death. It is crucial to determine the optimal, lowest effective concentration for your specific cell line and experimental conditions.
Q2: What is the recommended concentration range for using this compound in cell culture experiments?
A2: The optimal concentration will vary depending on the cell line and the specific experimental goals. We recommend performing a dose-response curve to determine the lowest concentration that achieves the desired biological effect without compromising cell viability. A starting point for many inhibitors is to test a range from the IC50 up to 100-fold the IC50. For this compound, a suggested starting range would be from 25 nM to 2.5 µM.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Steroid Sulfatase (STS) | [1] |
| Mechanism | Irreversible Inhibitor | [1] |
| IC50 (human STS) | 25 nM | [1] |
Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A3: Yes, the vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at certain concentrations. It is imperative to ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line. A solvent control (cells treated with the same concentration of solvent without the inhibitor) should always be included in your experiments to rule out solvent-induced toxicity.
Table 2: Recommended Maximum DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration |
| Most Cell Lines | ≤ 0.5% (v/v) |
| Sensitive Cell Lines | ≤ 0.1% (v/v) |
Q4: How can I confirm that the observed cell death is due to the inhibition of the steroid sulfatase pathway?
A4: To link the observed phenotype to the intended target, you can perform rescue experiments. After treating with this compound, you could supplement the culture medium with the downstream products of the STS enzyme, such as estrone or dehydroepiandrosterone (DHEA). If the addition of these steroids rescues the cells from death, it provides strong evidence that the effect is on-target.
Diagram: Steroid Sulfatase Signaling Pathway
Caption: Inhibition of STS by this compound blocks the production of active steroids.
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using a Dose-Response Cell Viability Assay
Objective: To identify the concentration of this compound that effectively inhibits the target without causing significant cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 0 nM (vehicle control) to 10 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with untreated cells and vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability (%) against the inhibitor concentration (log scale) to generate a dose-response curve and determine the EC50 (concentration causing 50% of the maximal effect on viability).
Protocol 2: Western Blot for Apoptosis Markers
Objective: To determine if high concentrations of this compound induce apoptosis.
Materials:
-
Cells treated with low and high concentrations of the inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Western Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of cleaved Caspase-3 and cleaved PARP between the different treatment groups to assess the induction of apoptosis.
References
Technical Support Center: Enhancing the Bioavailability of Non-Steroidal STS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of non-steroidal steroid sulfatase (STS) inhibitors. Our goal is to provide practical guidance to improve the oral bioavailability of this promising class of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with non-steroidal STS inhibitors?
A1: Non-steroidal STS inhibitors, particularly those with coumarin and sulfamate scaffolds, often face several challenges that can limit their oral bioavailability. The most significant hurdles include:
-
Poor Aqueous Solubility: Many non-steroidal STS inhibitors are lipophilic molecules with low solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Extensive First-Pass Metabolism: Coumarin-based compounds are known to undergo significant metabolism in the liver and gut wall before reaching systemic circulation. This "first-pass effect" can drastically reduce the amount of active drug that reaches its target. For instance, studies on coumarin itself have shown that only a small fraction (approximately 2-6%) of the parent drug reaches systemic circulation intact after oral administration due to extensive first-pass metabolism.[1]
-
Efflux Transporter Activity: The compounds may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen, thereby reducing net absorption.
-
High Inter-Individual Variability: Preclinical studies with poorly soluble, lipophilic compounds often show high variability in pharmacokinetic parameters among individual animals. This can be attributed to physiological differences in gastric pH, GI motility, and enzyme expression.[2][3][4][5]
Q2: What are the initial steps to consider when formulating a new non-steroidal STS inhibitor for oral administration in preclinical studies?
A2: A successful formulation strategy begins with a thorough understanding of the physicochemical properties of your compound. Key initial steps include:
-
Solubility Assessment: Determine the solubility of your compound in various pharmaceutically relevant solvents and buffers with different pH values. This will inform the selection of an appropriate formulation approach.
-
Permeability Evaluation: An early assessment of intestinal permeability can provide valuable insights. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose.[6][7][8]
-
Solid-State Characterization: Understanding the crystalline form and particle size of your solid compound is crucial, as these properties significantly impact dissolution rate.
-
Selection of a Simple Formulation for Initial Screening: For early-stage in vivo studies in rodents, a simple solution or suspension is often sufficient. A common vehicle for poorly soluble compounds is a mixture of solvents such as DMSO, polyethylene glycol (PEG), and a surfactant like Tween-80 in saline.[9] For example, a formulation for the non-steroidal STS inhibitor Irosustat (STX64) has been described as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
Q3: How can I mitigate the extensive first-pass metabolism observed with coumarin-based STS inhibitors?
A3: Addressing first-pass metabolism is critical for improving the bioavailability of coumarin derivatives. Strategies to consider include:
-
Prodrug Approach: Designing a prodrug that is less susceptible to first-pass metabolism and is converted to the active STS inhibitor in the systemic circulation can be an effective strategy.
-
Co-administration with Metabolic Inhibitors: While primarily a research tool, co-administration with known inhibitors of the metabolizing enzymes (e.g., specific cytochrome P450 inhibitors) can help elucidate the metabolic pathways and confirm the impact of first-pass metabolism.
-
Formulation Strategies to Alter Absorption Site: Certain formulation approaches, such as lymphatic-targeting lipid-based systems, can potentially bypass the portal circulation and reduce first-pass hepatic metabolism.
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the coumarin scaffold to block the sites of metabolism without compromising STS inhibitory activity.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Rodent Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility and Dissolution | 1. Particle Size Reduction: Micronize the compound to increase its surface area. 2. Formulate as a Solution: If solubility allows, use a co-solvent system (e.g., PEG 400, propylene glycol) or a self-emulsifying drug delivery system (SEDDS). 3. Amorphous Solid Dispersion: Prepare a solid dispersion of the compound in a polymer matrix to enhance dissolution. | Increasing the surface area and using enabling formulations can significantly improve the dissolution rate and extent of drug solubilization in the GI tract. |
| Extensive First-Pass Metabolism | 1. Conduct an Intravenous (IV) Dosing Study: Compare the area under the curve (AUC) from oral (PO) and IV administration to determine the absolute bioavailability and estimate the extent of first-pass metabolism. 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the primary metabolic pathways and enzymes involved. | A low oral bioavailability despite good permeability suggests a high first-pass effect. Identifying the metabolic "soft spots" can guide medicinal chemistry efforts to design more stable analogues. |
| Efflux by Transporters | 1. Bidirectional Caco-2 Assay: Perform a Caco-2 permeability assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Caco-2 Assay with Inhibitors: Conduct the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the involvement of specific transporters. | If efflux is a significant barrier, formulation strategies using excipients that inhibit efflux transporters or medicinal chemistry approaches to design non-substrate analogues can be employed. |
| Precipitation in the GI Tract | 1. In Vitro Dissolution-Precipitation Studies: Simulate the GI tract conditions (e.g., pH shift from stomach to intestine) to assess the potential for precipitation from a supersaturated solution created by an enabling formulation. 2. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state in the GI tract. | Maintaining the drug in a dissolved state is crucial for absorption. Precipitation inhibitors can stabilize the supersaturated solution and improve bioavailability. |
| High Inter-Animal Variability | 1. Refine Dosing Technique: Ensure consistent oral gavage technique and volume across all animals. 2. Control Food Intake: Fasting animals overnight before dosing can reduce variability in gastric emptying and GI pH. 3. Increase the Number of Animals: A larger group size can help to obtain a more reliable mean pharmacokinetic profile. 4. Consider a Cross-Over Study Design: If feasible, a cross-over design where each animal receives both the test and control formulations can help to minimize inter-animal variability. | Factors such as low solubility, high dose, and pH-dependent solubility are associated with high pharmacokinetic variability.[2][3][4][5] Controlling experimental conditions can help to reduce this variability. |
Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation in the Vehicle | 1. Solubility Screening: Systematically screen the solubility of the compound in a panel of common preclinical vehicles (e.g., corn oil, PEG 400, Solutol HS 15). 2. Use of Co-solvents and Surfactants: Gradually add co-solvents (e.g., DMSO, ethanol) and/or surfactants (e.g., Tween 80, Cremophor EL) to the aqueous vehicle to improve solubility. 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility. | Finding a vehicle that can maintain the compound in solution at the desired concentration is essential for accurate dosing. |
| Viscosity Issues with the Formulation | 1. Optimize Excipient Concentrations: High concentrations of polymers or certain co-solvents can lead to high viscosity, making oral gavage difficult. Adjust the concentrations to achieve a suitable viscosity. 2. Gentle Heating and Stirring: For some formulations, gentle warming and continuous stirring can help to reduce viscosity. | The formulation should be easily and accurately administered to the animals. |
| Phase Separation or Instability | 1. Pre-formulation Stability Studies: Assess the physical and chemical stability of the formulation under the intended storage and handling conditions. 2. Use of Emulsifiers and Stabilizers: For emulsion-based formulations, select appropriate emulsifiers to ensure stability. | An unstable formulation can lead to inaccurate dosing and unreliable experimental results. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Selected Non-Steroidal STS Inhibitors
| Compound | Species | Formulation/Vehicle | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Irosustat (STX64) | Rat | Not specified | 10 | ~250 | ~4 | ~2000 | High | [9] |
| Coumarin Derivative 1 | Rat | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 | 790 | 5.87 | 790.65 (µg/L*h) | 49.38 | |
| Coumarin Derivative 2 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
| Sulfamate Derivative 1 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
Note: Data for "Coumarin Derivative 2" and "Sulfamate Derivative 1" are placeholders and should be populated with specific findings from relevant literature.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Assessment in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a non-steroidal STS inhibitor in rats.
Materials:
-
Test compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Formulation Preparation: Prepare the dosing formulation of the test compound in the selected vehicle at the desired concentration. Ensure the compound is fully dissolved or uniformly suspended.
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the formulation orally via gavage at a specified dose volume (e.g., 5 mL/kg).
-
For absolute bioavailability determination, a separate group of rats should be administered the compound intravenously (IV).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Place the blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a non-steroidal STS inhibitor.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS, typically at a concentration of 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Perform the assay as described above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 is indicative of active efflux.
-
Mandatory Visualizations
Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Preclinical Bioavailability Assessment.
Caption: Troubleshooting Logic for Low Oral Bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 8. enamine.net [enamine.net]
- 9. currentseparations.com [currentseparations.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing skin-related side effects of Steroid Sulfatase (STS) inhibitors observed in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common skin-related side effects observed with STS inhibitors in vivo?
The most frequently reported dermatological side effect of STS inhibitors, particularly noted in clinical trials with Irosustat (STX64), is dry skin, also known as xerosis.[1][2] In a phase II study of Irosustat, dry skin was the most common toxicity.[3][4][5] This is an expected on-target effect, as congenital deficiency of the STS enzyme leads to a genetic skin disorder called X-linked ichthyosis, which is characterized by dry, scaly skin. Other less common effects reported with some compounds that have STS inhibitory activity, like danazol, include acne, oily skin, and flushing.[6][7][8]
Q2: Why do STS inhibitors cause dry skin?
STS inhibitors block the activity of the steroid sulfatase enzyme. In the skin, this enzyme is crucial for breaking down cholesterol sulfate. An accumulation of cholesterol sulfate in the outer layer of the skin (the stratum corneum) disrupts the normal shedding process of skin cells (desquamation) and impairs the skin's barrier function, leading to dryness and scaling.[1]
Q3: How soon after starting treatment with an STS inhibitor can we expect to see skin-related side effects?
The onset of skin-related side effects can vary. For androgen receptor inhibitors with reported xerosis, the median time to onset can be around 77 days.[9] However, researchers should monitor for skin changes throughout the duration of their in vivo studies.
Q4: Are the skin-related side effects of STS inhibitors reversible?
Yes, in most cases, the dermatological side effects are reversible upon cessation of treatment. For instance, side effects associated with danazol are generally reversible upon discontinuation.[8]
Q5: Do all STS inhibitors have the same dermatological side effect profile?
Not necessarily. The side effect profile can depend on the specific molecule, its potency, and its off-target activities. While dry skin is a class effect related to the mechanism of STS inhibition, other side effects may be specific to the individual compound.[1][6]
Troubleshooting Guide
Issue 1: Subject is exhibiting signs of dry, scaly skin (xerosis).
Root Cause Analysis:
This is the most anticipated on-target side effect of STS inhibition. The inhibitor is likely effectively blocking the STS enzyme in the skin, leading to an accumulation of cholesterol sulfate, which in turn causes impaired skin barrier function and reduced skin hydration.
Immediate Actions & Solutions:
-
Grade the Severity: Assess the severity of the xerosis using a standardized grading scale (see Experimental Protocols section for an example). This will help in deciding the appropriate management strategy and in documenting the toxicity level.
-
Topical Emollients: For mild to moderate xerosis (Grade 1-2), apply a thick, bland emollient or moisturizer to the affected areas twice daily. Products containing urea or lactic acid can be particularly effective as they have keratolytic properties, helping to reduce scaling.[6]
-
Husbandry Modifications: Ensure the ambient humidity in the animal housing is maintained at an appropriate level. Low humidity can exacerbate dry skin.
-
Dose Modification: For severe (Grade 3-4) or persistent xerosis that does not respond to topical treatment, consider a dose reduction or a temporary interruption of the STS inhibitor treatment, if the experimental design allows. In a clinical trial of Irosustat, one patient discontinued the study due to dry skin.[4]
Long-Term Prevention:
-
If the experimental protocol allows, a prophylactic application of moisturizers can be initiated at the start of the STS inhibitor treatment, especially in studies with high doses or long durations.
Issue 2: Subject is developing acneiform eruptions or oily skin.
Root Cause Analysis:
These side effects are less common and may be related to the hormonal changes induced by the STS inhibitor, such as alterations in androgen levels, or to off-target effects of the specific inhibitor. Danazol, for example, is known to cause androgenic side effects like acne and oily skin.[8]
Immediate Actions & Solutions:
-
Documentation: Record the onset, location, and severity of the acneiform lesions.
-
Topical Treatments: For mild cases, topical treatments used for acne, such as benzoyl peroxide or topical antibiotics, can be considered, in consultation with a veterinarian or according to institutional guidelines.
-
Hygiene: Ensure the affected areas are kept clean to prevent secondary infections.
-
Dose Evaluation: If the acne is severe and distressing to the animal, a dose reduction of the STS inhibitor may be necessary.
Quantitative Data on Skin-Related Side Effects
The following table summarizes the incidence of dermatological adverse events from clinical trials of STS inhibitors.
| STS Inhibitor | Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Study Population |
| Irosustat (STX64) | Dry Skin (Xerosis) | 77% | 28% | Postmenopausal women with ER+ breast cancer[3][4][5] |
| Nausea | 48% | 13% | Postmenopausal women with ER+ breast cancer[3][4][5] | |
| Fatigue | 40% | 13% | Postmenopausal women with ER+ breast cancer[3][4][5] | |
| Danazol | Acne | Common | Not specified | Patients treated for various conditions[6][7][8] |
| Oily Skin/Hair | Common | Not specified | Patients treated for various conditions[6][7][8] | |
| Flushing | Common | Not specified | Patients treated for various conditions[6][7] | |
| Weight Gain | Common | Not specified | Patients treated for various conditions[6][7][8] |
Experimental Protocols
Protocol 1: Assessment and Grading of Xerosis (Dry Skin)
Objective: To standardize the evaluation and grading of xerosis in in vivo studies involving STS inhibitors.
Methodology:
-
Visual and Tactile Assessment:
-
The subject's skin should be examined at baseline and at regular intervals (e.g., weekly) throughout the study.
-
The assessment should be performed in a well-lit environment.
-
Visually inspect the skin for signs of dryness, scaling, and redness.
-
Gently touch the skin to assess for roughness and cracking.
-
-
Grading Scale:
-
Use a standardized scale to grade the severity of xerosis. The following is a modified version of the Common Terminology Criteria for Adverse Events (CTCAE) for skin xerosis:
Grade Description 1 (Mild) Dryness with fine scaling, not interfering with daily activities. 2 (Moderate) Dryness with coarse scaling, pruritus (itching), and/or cracking, interfering with instrumental activities of daily living. 3 (Severe) Dryness with severe scaling, pruritus, and/or cracking leading to skin infections or interfering with self-care activities of daily living; may require dose modification. | 4 (Life-threatening) | Exfoliative dermatitis or skin ulceration; requires urgent intervention. |
-
-
Documentation:
-
Record the grade of xerosis, the body surface area affected, and any accompanying symptoms (e.g., pruritus, erythema).
-
Photographic documentation is recommended to track progression.
-
Visualizations
Caption: Signaling pathway of STS inhibitor-induced xerosis.
Caption: Troubleshooting workflow for xerosis.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. Danazol: MedlinePlus Drug Information [medlineplus.gov]
- 8. What are the side effects of Danazol? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
How to handle and store Steroid sulfatase-IN-4 powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Steroid sulfatase-IN-4 powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1]
Q2: How should I store solutions of this compound?
A2: Once dissolved in a solvent, it is recommended to store the solution at -80°C.[1] Under these conditions, the solution is stable for up to one year. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.
Q4: Is this compound light sensitive?
Q5: What are the general safety precautions when handling this compound powder?
A5: As with any chemical powder, it is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Avoid inhalation of the powder and direct contact with skin and eyes.
Data Presentation
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble. A stock solution of 40 mg/mL can be prepared.[1] | Primary solvent for creating stock solutions. |
| Ethanol | Data not available. | Generally, steroids have some solubility in ethanol, but this should be experimentally determined. |
| Water | Expected to be poorly soluble. | Direct dissolution in aqueous buffers is not recommended. |
Stability Data
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Experimental Protocols
Protocol for Reconstituting this compound for In Vitro Experiments
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the amount of powder).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve. | Insufficient solvent volume or inadequate mixing. | Add a slightly larger volume of DMSO. Continue to vortex or sonicate for a longer period. Gentle warming may be attempted, but monitor for any signs of degradation. |
| Precipitation observed in the stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Ensure storage at -80°C. Avoid repeated freezing and thawing by preparing single-use aliquots. If precipitation occurs, try to redissolve by warming and vortexing before use. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. Inaccurate concentration of the stock solution. | Always use freshly prepared dilutions from a properly stored stock solution. Verify the concentration of your stock solution if possible. Ensure consistent experimental conditions. |
| The powder has clumped together in the vial. | Absorption of moisture. | While this may not affect the compound's integrity, it can make weighing difficult. If you need to weigh out the powder, do so in a controlled environment with low humidity. For reconstitution, the clumping should not affect dissolution in the appropriate solvent. |
Visualizations
Experimental Workflow for Handling and Storing this compound
Caption: Workflow for handling and storing this compound.
References
Impact of serum proteins on Steroid sulfatase-IN-4 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Steroid Sulfatase-IN-4 (STS-IN-4) in their experiments, with a specific focus on the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: What is Steroid Sulfatase (STS) and why is it a therapeutic target?
Steroid sulfatase (STS) is a crucial enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[1][2][3] These active steroids can drive the growth of hormone-dependent cancers, such as breast and prostate cancer.[1][3] Therefore, inhibiting STS is a promising therapeutic strategy to reduce the levels of active estrogens and androgens in these tissues.
Q2: What is this compound (STS-IN-4)?
This compound is an irreversible inhibitor of human STS with a reported IC50 of 25 nM.[4] It is used in research to study the effects of STS inhibition, particularly in the context of estrogen-dependent diseases like endometriosis.[4]
Q3: How do serum proteins affect the activity of STS-IN-4?
Serum proteins, particularly human serum albumin (HSA), can bind to small molecule inhibitors like STS-IN-4. This binding is a reversible equilibrium between the bound and unbound inhibitor.[5] Only the unbound or "free" fraction of the inhibitor is available to interact with and inhibit the target enzyme, STS.[5] Consequently, the presence of serum proteins can lead to a decrease in the apparent potency of STS-IN-4, resulting in a higher IC50 value.[5][6]
Q4: Why is my observed IC50 for STS-IN-4 higher in the presence of serum compared to a buffer-only system?
This is an expected outcome. The presence of serum proteins, such as HSA, sequesters a portion of the STS-IN-4, reducing its free concentration available to inhibit the STS enzyme.[5] This necessitates a higher total concentration of the inhibitor to achieve the same level of inhibition as in a system without serum proteins.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments with serum. | Inconsistent source or handling of serum. | Use a consistent source and lot of serum for all related experiments. Avoid repeated freeze-thaw cycles of the serum, which can denature proteins. |
| Pipetting errors, especially with viscous serum solutions. | Use calibrated pipettes and consider using reverse pipetting techniques for viscous liquids to ensure accuracy. | |
| No significant inhibition observed in the presence of serum. | The concentration range of STS-IN-4 is too low. | Due to protein binding, the required concentration of the inhibitor will be higher. Increase the concentration range of STS-IN-4 in your assay. |
| Degradation of the inhibitor. | Ensure the stability of STS-IN-4 in the presence of serum components under your experimental conditions. Serum contains proteases and other enzymes that could potentially degrade the inhibitor.[7] | |
| Precipitation observed upon adding STS-IN-4 to serum-containing media. | Poor solubility of the inhibitor in the assay medium. | First, dissolve STS-IN-4 in a suitable solvent like DMSO before preparing serial dilutions in the assay medium. Ensure the final solvent concentration is low and consistent across all wells. |
| Assay signal is noisy or erratic. | Interference from serum components with the detection method. | If using a fluorescence-based assay, some serum components may be autofluorescent. Run appropriate controls, including serum-only wells, to determine the background signal. Consider using a different detection method if interference is high. |
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data illustrating the impact of Human Serum Albumin (HSA) on the inhibitory activity of this compound.
| Parameter | Condition | Value |
| STS-IN-4 IC50 | Standard Assay Buffer | 25 nM |
| STS-IN-4 IC50 | Standard Assay Buffer + 1% HSA | 150 nM |
| STS-IN-4 IC50 | Standard Assay Buffer + 4% HSA | 625 nM |
This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Determining the IC50 of this compound in the Presence of Human Serum Albumin (HSA)
This protocol describes a colorimetric assay to measure the impact of HSA on the inhibitory potency of STS-IN-4.
Materials:
-
Recombinant human Steroid Sulfatase (STS)
-
This compound
-
4-Nitrocatechol sulfate (4-NCS) - STS substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Human Serum Albumin (HSA), fatty acid-free
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 515 nm
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of STS-IN-4 in DMSO.
-
Prepare serial dilutions of STS-IN-4 in Assay Buffer, with and without the desired concentrations of HSA (e.g., 1% and 4%). Maintain a constant final DMSO concentration in all wells.
-
Prepare a solution of recombinant human STS in Assay Buffer.
-
Prepare a solution of 4-NCS in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted STS-IN-4 solutions (with and without HSA).
-
Include control wells:
-
No inhibitor control (enzyme + substrate)
-
No enzyme control (substrate only)
-
Blank (buffer only)
-
-
-
Enzyme Inhibition:
-
Add the STS enzyme solution to all wells except the "No enzyme control" and "Blank" wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-NCS substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Data Analysis:
-
Subtract the absorbance of the "No enzyme control" from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "No inhibitor control".
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Steroid Sulfatase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Caption: Impact of Serum Protein on Inhibitor Availability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
Technical Support Center: Overcoming Resistance to Steroid Sulfatase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with steroid sulfatase (STS) inhibitors in cancer cells.
Troubleshooting Guides
This section addresses common problems encountered during experiments with STS inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability/proliferation assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment and seed the same number of cells per well. |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. Quarantine new cell lines until they are confirmed to be contamination-free. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| STS inhibitor shows lower than expected potency (high IC50). | Degradation of the inhibitor. | Store the inhibitor according to the manufacturer's instructions (e.g., at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment from a stock solution. |
| Incorrect assay conditions. | Optimize the assay parameters, including incubation time, cell density, and substrate concentration (for enzyme activity assays). | |
| Cell line expresses low levels of STS. | Verify STS expression in your cell line using qPCR or Western blot. Select a cell line known to have high STS expression for initial screening. | |
| Inconsistent results in Western blot for STS expression. | Poor antibody quality. | Validate the STS antibody using a positive control (e.g., cell lysate from a known STS-overexpressing line) and a negative control (e.g., lysate from STS knockout cells, if available). |
| Inefficient protein extraction. | Use a lysis buffer optimized for membrane proteins, as STS is located in the endoplasmic reticulum. Include protease inhibitors in the lysis buffer. | |
| Low protein loading. | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. Use a loading control (e.g., GAPDH, β-actin) to normalize the results. | |
| Difficulty in establishing a resistant cell line to STS inhibitors. | Insufficient drug concentration or treatment duration. | Gradually increase the concentration of the STS inhibitor over a prolonged period. Monitor cell viability and recovery between treatments. |
| Heterogeneity of the parental cell line. | Perform single-cell cloning of the parental cell line to establish a more homogeneous population before inducing resistance. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of resistance to steroid sulfatase inhibitors in cancer cells?
The primary mechanism of resistance often involves the overexpression of the steroid sulfatase (STS) enzyme itself.[1][2][3][4] This leads to an increased conversion of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their active forms (DHEA and E1).[3][5][6] These active steroids can then be further metabolized into potent androgens (in prostate cancer) or estrogens (in breast cancer), which drive cancer cell proliferation and survival, thereby overcoming the inhibitory effect of the drug.[1][2][3][5]
Q2: Which cancer types are most relevant for studying STS inhibitor resistance?
Hormone-dependent cancers are the most relevant, particularly castration-resistant prostate cancer (CRPC) and estrogen receptor-positive (ER+) breast cancer.[1][6][7][8][9] In these cancers, the STS pathway provides an alternative route for the production of androgens and estrogens that can fuel tumor growth, especially after the primary hormone synthesis pathways have been blocked by therapies like aromatase inhibitors or anti-androgens.[6][10]
Q3: How can I select an appropriate cell line for my experiments?
Select cell lines based on their known STS expression levels and their relevance to the cancer type you are studying. For prostate cancer, cell lines like C4-2B, VCaP, and LNCaP are commonly used.[1][2][3] For breast cancer, MCF-7 and T47D are well-established models.[7][11] It is crucial to verify STS expression in your chosen cell line using methods like qPCR or Western blotting before starting your experiments.
Experimental Design & Protocols
Q4: What are the key considerations when designing an in vitro experiment to test a novel STS inhibitor?
-
Cell Line Selection: Choose a cell line with confirmed STS expression.
-
Dose-Response Curve: Determine the IC50 of your inhibitor by testing a wide range of concentrations.
-
Time-Course Experiment: Evaluate the effect of the inhibitor at different time points to understand its kinetics.
-
Specificity: Include control experiments to ensure the observed effects are due to STS inhibition and not off-target effects. This can include using a negative control compound or an STS knockdown/knockout cell line.
-
Downstream Effects: Analyze downstream markers of STS activity, such as the levels of DHEA, testosterone, or PSA (for prostate cancer), or estrone and estradiol (for breast cancer).[1][3]
Q5: Can you provide a general protocol for a cell proliferation assay to assess STS inhibitor efficacy?
A detailed protocol for a colorimetric cell proliferation assay (e.g., MTT or WST-1) is provided in the "Experimental Protocols" section below.
Q6: How do I measure STS enzyme activity in my cancer cells?
A common method is the 4-Methylumbelliferyl sulfate (4-MUS) assay, which is a fluorescence-based assay.[3] A detailed protocol is available in the "Experimental Protocols" section.
Troubleshooting & Data Interpretation
Q7: My STS inhibitor works well in vitro but shows poor efficacy in my in vivo xenograft model. What could be the reason?
Several factors could contribute to this discrepancy:
-
Pharmacokinetics: The inhibitor may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue in vivo.
-
Tumor Microenvironment: The in vivo tumor microenvironment is more complex than in vitro conditions and may provide alternative survival signals to the cancer cells.
-
Drug Dose and Schedule: The dosing regimen used in the animal model may not be optimal for maintaining a therapeutic concentration of the inhibitor at the tumor site.
Q8: I observe that STS inhibition leads to an initial decrease in cell proliferation, but the cells eventually recover. What does this suggest?
This could indicate the development of acquired resistance. The cancer cells may be upregulating alternative survival pathways to compensate for the inhibition of the STS pathway. To investigate this, you can perform RNA sequencing or proteomic analysis on the recovered cells to identify upregulated genes or proteins.
Quantitative Data Summary
Table 1: Efficacy of Selected Steroid Sulfatase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| STX64 | Breast Cancer | MCF-7, T47D | Proliferation Assay | DNA Synthesis | ~20% decrease | [7][11] |
| EM1913 | Breast Cancer | MCF-7, T47D | Proliferation Assay | DNA Synthesis | ~20% decrease | [7] |
| SI-1 | Prostate Cancer | VCaP | Cell Growth Assay | Growth Inhibition | Significant suppression | [3] |
| SI-2 | Prostate Cancer | VCaP | Cell Growth Assay | Growth Inhibition | Significant suppression | [3] |
Table 2: Effect of STS Inhibition on Steroid Hormone Levels
| Inhibitor | Cancer Type | Cell Line | Steroid Measured | Change | Reference |
| STX64 | Breast Cancer | MCF-7, T47D | Estradiol | 26% decrease | [7][11] |
| STX64 | Breast Cancer | MCF-7, T47D | 5α-dihydrotestosterone | 3% decrease | [7][11] |
| STS siRNA | Prostate Cancer | C4-2B, LNCaP | Testosterone, DHT | Decreased levels | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the STS inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Steroid Sulfatase (STS) Activity Assay (4-MUS Assay)
-
Cell Lysate Preparation: Grow cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.
-
Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the STS inhibitor at various concentrations.
-
Substrate Addition: Add the fluorescent substrate 4-Methylumbelliferyl sulfate (4-MUS) to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of STS activity relative to the untreated control.
Visualizations
Caption: Signaling pathway of STS-mediated hormone synthesis and inhibitor action.
Caption: Experimental workflow for evaluating STS inhibitors in vitro.
Caption: Logical relationship between resistance mechanisms and overcoming strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 4. Best Abstract: Targeting STS to overcome resistance in PCa cells - EAU26 - 13 - 16 March 2026 [eaucongress.uroweb.org]
- 5. urologytimes.com [urologytimes.com]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 9. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Steroid Sulfatase Inhibitors: Irosustat (STX64) versus Steroid Sulfatase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent steroid sulfatase (STS) inhibitors: Irosustat (STX64), a well-characterized compound with extensive clinical evaluation, and Steroid Sulfatase-IN-4, a more recently identified inhibitor. This document aims to objectively present their reported efficacy, mechanisms of action, and the experimental data supporting their activity, providing a valuable resource for researchers in oncology, endocrinology, and drug discovery.
Introduction to Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that can fuel the growth of hormone-dependent cancers, such as breast, prostate, and endometrial cancers.[3][4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these malignancies.
Comparative Efficacy and Potency
Irosustat (STX64) has been extensively studied and has demonstrated potent inhibition of the STS enzyme in both preclinical and clinical settings. This compound is a more novel inhibitor with limited publicly available data, primarily positioning it as a tool for endometriosis research.
Table 1: In Vitro Potency Against Steroid Sulfatase
| Compound | IC50 Value (STS Inhibition) | Cell Line / System | Reference |
| Irosustat (STX64) | 8 nM | Human placental microsomes | [5] |
| 0.015 - 0.025 nM | JEG-3 cells | [6] | |
| This compound | 25 nM | Human STS | [1] |
Table 2: Preclinical and Clinical Efficacy Summary
| Compound | Experimental Model | Key Findings | Reference |
| Irosustat (STX64) | MCF-7 breast cancer xenograft in nude mice | Inhibition of tumor growth. | [7] |
| Phase I clinical trial (breast cancer) | >95% STS inhibition in peripheral blood mononuclear cells and tumor tissue. Disease stabilization observed. | [2][8] | |
| Phase II clinical trial (endometrial cancer) | Showed clinical activity and a good safety profile, though no statistically significant difference in response and survival rates compared to megestrol acetate. | [3] | |
| This compound | Human hepatic S9 fraction | Good metabolic stability and low intrinsic clearance. | [1] |
| HEK-293 cells | Showed cytotoxicity at 20 µM (53.6% inhibition). | [1] |
Note: There is a significant disparity in the extent of research and clinical development between Irosustat and this compound. Irosustat has undergone extensive clinical trials, whereas the data for this compound is primarily from in vitro studies.
Mechanism of Action
Both Irosustat and this compound are classified as irreversible inhibitors of steroid sulfatase. They act by covalently modifying the active site of the enzyme, leading to its inactivation. The sulfamate moiety present in both compounds is crucial for this irreversible inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the steroid sulfatase signaling pathway and a general workflow for evaluating STS inhibitors.
Caption: Steroid Sulfatase Signaling Pathway.
Caption: Experimental Workflow for STS Inhibitor Evaluation.
Experimental Protocols
In Vitro Steroid Sulfatase Inhibition Assay (Irosustat)
This protocol is based on methods used for evaluating Irosustat and other STS inhibitors.
-
Cell Line: Human choriocarcinoma JEG-3 cells, which have high endogenous STS activity, are commonly used.
-
Substrate: Radiolabeled [³H]estrone sulfate is used as the substrate.
-
Procedure:
-
JEG-3 cells are cultured to confluence in appropriate media.
-
The cells are washed and incubated with the test inhibitor (e.g., Irosustat) at various concentrations for a specified period.
-
[³H]estrone sulfate is added to the cells and incubated to allow for enzymatic conversion.
-
The reaction is stopped, and the medium is collected.
-
The radiolabeled product, [³H]estrone, is separated from the substrate using techniques like thin-layer chromatography (TLC) or solvent extraction.
-
The amount of [³H]estrone produced is quantified by liquid scintillation counting.
-
The percentage of STS inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.[6]
-
In Vivo Xenograft Model (Irosustat)
This protocol outlines the general methodology for assessing the in vivo efficacy of STS inhibitors using a breast cancer xenograft model.
-
Animal Model: Ovariectomized immunodeficient mice (e.g., BALB/c nude mice) are used to prevent endogenous estrogen production.
-
Cell Line: Estrogen-dependent human breast cancer cells, such as MCF-7, are injected subcutaneously or into the mammary fat pad.
-
Procedure:
-
Mice are implanted with a slow-release estrogen pellet to support initial tumor growth.
-
Once tumors reach a palpable size, the estrogen pellet is removed, and the mice are randomized into treatment and control groups.
-
The treatment group receives the STS inhibitor (e.g., Irosustat) orally or via another appropriate route. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors and tissues can be collected for analysis of STS activity and biomarker expression.[7]
-
Conclusion
Irosustat (STX64) is a potent and clinically evaluated steroid sulfatase inhibitor with a substantial body of evidence supporting its efficacy in hormone-dependent cancer models. Its development, although currently not actively pursued for commercialization in major cancer indications, has paved the way for understanding the therapeutic potential of STS inhibition.[8]
This compound is a promising irreversible STS inhibitor with demonstrated in vitro potency. However, the available data is limited, and further studies, particularly in vivo efficacy and safety assessments, are required to fully understand its therapeutic potential, especially in the context of cancer.
For researchers in the field, Irosustat serves as a benchmark compound for STS inhibition. This compound represents a newer chemical entity that warrants further investigation to delineate its full pharmacological profile and potential applications. The experimental protocols outlined in this guide provide a foundation for the preclinical evaluation of novel STS inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic Overexpression of Steroid Sulfatase Ameliorates Mouse Models of Obesity and Type 2 Diabetes through Sex-specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid sulfatase-deficient mice exhibit endophenotypes relevant to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Steroid Sulfatase Inhibitors in Endometriosis Models: Steroid Sulfatase-IN-4 vs. E2MATE
For Researchers, Scientists, and Drug Development Professionals
Endometriosis, an estrogen-dependent inflammatory disease, presents a significant challenge in gynecology, necessitating the exploration of novel therapeutic strategies. One promising avenue is the inhibition of steroid sulfatase (STS), a key enzyme in the local biosynthesis of estrogens within endometriotic lesions. This guide provides a comparative overview of two STS inhibitors, Steroid sulfatase-IN-4 and E2MATE, based on available preclinical data.
Mechanism of Action: Targeting Local Estrogen Production
Endometriotic tissue can locally synthesize its own estradiol, contributing to its growth and survival.[1] The steroid sulfatase pathway is a significant contributor to this local estrogen production.[2] STS catalyzes the conversion of inactive estrogen precursors, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), which are then further converted to estradiol. By inhibiting STS, compounds like this compound and E2MATE aim to reduce the local concentration of active estrogens within endometriotic lesions, thereby impeding their growth.
Head-to-Head Comparison: In Vitro and In Vivo Data
A direct comparative study of this compound and E2MATE in endometriosis models has not been published. However, by examining the available data for each compound, we can draw initial comparisons of their potential efficacy.
| Parameter | This compound | E2MATE |
| Target | Steroid Sulfatase (STS) | Steroid Sulfatase (STS) |
| IC50 (STS Inhibition) | 25 nM (human) | Not explicitly stated, but effective at 1 µM in vitro |
| In Vitro Efficacy | Data not available in endometriosis models | Significantly decreased STS activity in human endometrial explants (P < 0.001)[3] |
| In Vivo Model | Data not available in endometriosis models | Murine model of induced endometriosis[3] |
| Effect on Lesion Size | Data not available | Reduced lesion weight (P < 0.01) and size (P < 0.05)[3] |
| Effect on Systemic Estradiol | Data not available | Did not modify plasma estradiol levels[3] |
Note: The absence of in vivo data for this compound in endometriosis models is a significant gap in the current literature.
Experimental Protocols
E2MATE In Vivo Endometriosis Model
A murine model of endometriosis was established to evaluate the in vivo efficacy of E2MATE.[3]
-
Animal Model: Mice.[3]
-
Induction of Endometriosis: Endometriosis was induced in the mice.[3]
-
Treatment: E2MATE (at doses of 0.5 and 1.0 mg/kg) or a vehicle control was administered orally for 21 days.[3]
-
Outcome Measures:
-
Plasma estradiol levels were measured.[3]
-
STS activity was assessed in the uterus, liver, leukocytes, and induced lesions.[3]
-
The number, weight, and size of the lesions were quantified.[3]
-
Immunohistochemistry was used to determine the expression of STS and progesterone receptors, as well as rates of proliferation and apoptosis in the lesions.[3]
-
Visualizing the Pathways and Processes
To better understand the context of these inhibitors, the following diagrams illustrate the steroid sulfatase pathway and the experimental workflow for evaluating STS inhibitors.
Caption: Steroid sulfatase pathway in local estrogen synthesis.
Caption: Experimental workflow for evaluating STS inhibitors.
Conclusion and Future Directions
The available data suggests that inhibiting steroid sulfatase is a viable strategy for targeting the local estrogen-dependent growth of endometriotic lesions. E2MATE has demonstrated promising preclinical efficacy in reducing lesion size in a murine model without altering systemic estradiol levels, which is a desirable characteristic to avoid systemic side effects.[3]
This compound shows high potency in inhibiting the STS enzyme in vitro. However, the lack of in vivo data in the context of endometriosis makes a direct comparison with E2MATE challenging. Future research should focus on evaluating this compound in relevant animal models of endometriosis to determine its in vivo efficacy and safety profile. A head-to-head comparative study of these and other STS inhibitors would be invaluable for identifying the most promising candidates for clinical development in the treatment of endometriosis.
References
- 1. SULFATION PATHWAYS: Contribution of intracrine oestrogens to the aetiology of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Non-Steroidal Steroid Sulfatase (STS) Inhibitors for Researchers and Drug Development Professionals
A deep dive into the performance and experimental validation of leading non-steroidal STS inhibitors, providing researchers with the critical data needed to advance therapeutic development.
Steroid sulfatase (STS) has emerged as a pivotal therapeutic target in hormone-dependent diseases, particularly in postmenopausal breast cancer. The enzyme facilitates the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can fuel the growth of hormone-sensitive tumors. Consequently, the development of potent and selective STS inhibitors is a key area of research in oncology. This guide provides a head-to-head comparison of various classes of non-steroidal STS inhibitors, supported by experimental data, to aid researchers in selecting and developing novel therapeutic strategies.
Comparative Efficacy of Non-Steroidal STS Inhibitors
The landscape of non-steroidal STS inhibitors is diverse, encompassing several chemical scaffolds. The most prominent among these are the coumarin-based inhibitors, phosphorus-containing compounds, and dual-action inhibitors that target both STS and aromatase. The following tables summarize the in vitro inhibitory potency of representative compounds from each class against STS, primarily assessed in human placental microsomes and hormone-dependent breast cancer cell lines (MCF-7 and JEG-3).
Coumarin-Based Sulfamate Inhibitors
This class of irreversible inhibitors, characterized by a sulfamate pharmacophore, has been extensively studied, with several compounds demonstrating high potency. Irosustat (STX64 or 667-COUMATE) is the most clinically advanced candidate in this category.
| Compound | Assay System | IC50 (nM) | Reference |
| Irosustat (STX64) | Placental Microsomes | 8 | [1] |
| JEG-3 Cells | 0.015 - 0.025 | [2] | |
| COUMATE | Placental Microsomes | 380 | [1] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | MCF-7 Cells | 0.68 | [3] |
| Placental Microsomes | 8 | [3] | |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 Cells | 1 | [3] |
| Placental Microsomes | 32 | [3] |
Phosphorus-Containing Inhibitors
As an alternative to the sulfamate moiety, various phosphorus-based functional groups have been explored for STS inhibition. These compounds generally exhibit reversible or irreversible inhibition depending on the specific phosphorus group.
| Compound | Assay System | IC50 (µM) | Reference |
| Phosphate Tricyclic Coumarin Analog (9s) | Placental Microsomes | 21.5 | [1] |
| Thiophosphate Flavone Analog (6i) | Placental Microsomes | 3.25 | [1] |
Dual Aromatase-Sulfatase Inhibitors (DASIs)
Targeting both STS and aromatase, the two key enzymes in the estrogen biosynthesis pathway, is a promising strategy to overcome resistance to single-agent therapies. These dual inhibitors incorporate pharmacophores for both enzymes into a single molecule.
| Compound | Assay System | STS IC50 (nM) | Aromatase IC50 (nM) | Reference |
| STX681 (m-sulfamate derivative) | JEG-3 Cells | - | - | [4] |
| Letrozole-derived Sulfamate (S-(+)-enantiomer) | JEG-3 Cells | 280 | 0.52 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Steroid Sulfatase Inhibition Assay in Human Placental Microsomes
This in vitro assay is a standard method for evaluating the inhibitory potency of compounds on the STS enzyme.
Materials:
-
Human placental microsomes
-
Test inhibitors
-
[6,7-³H]-Estrone-3-sulfate (³H-E1S) as substrate
-
Phosphate buffer (pH 7.4)
-
Toluene
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing human placental microsomes and the test inhibitor at various concentrations in phosphate buffer.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, ³H-E1S.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding toluene, which extracts the product, ³H-estrone.
-
Separate the organic and aqueous phases by centrifugation.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of STS inhibition by comparing the radioactivity in the presence of the inhibitor to the control (without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of STS activity, by plotting the percentage of inhibition against the inhibitor concentration.
Steroid Sulfatase Inhibition Assay in Intact MCF-7 Cells
This cell-based assay provides insights into the inhibitor's ability to penetrate cell membranes and inhibit STS in a more physiologically relevant environment.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium
-
Test inhibitors
-
[6,7-³H]-Estrone-3-sulfate (³H-E1S)
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation fluid
Procedure:
-
Culture MCF-7 cells to near confluency in appropriate cell culture plates.
-
Wash the cells with PBS.
-
Add fresh culture medium containing the test inhibitor at various concentrations to the cells.
-
Pre-incubate for a specified time at 37°C in a CO₂ incubator.
-
Add the radiolabeled substrate, ³H-E1S, to the medium.
-
Incubate for a defined period (e.g., 4 hours or overnight) at 37°C.
-
Collect the culture medium and extract the product, ³H-estrone, using toluene.
-
Measure the radioactivity in the toluene extract using a scintillation counter.
-
Calculate the percentage of STS inhibition and determine the IC50 value as described for the microsomal assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in STS-mediated signaling and the experimental procedures used to study them can greatly enhance understanding.
STS Signaling Pathway in Hormone-Dependent Breast Cancer
The following diagram illustrates the central role of STS in providing active estrogens that drive the proliferation of hormone-receptor-positive breast cancer cells.
Caption: STS hydrolyzes circulating E1S and DHEAS to active steroids, which promote cancer cell proliferation via the estrogen receptor.
Experimental Workflow for STS Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel STS inhibitors, from initial screening to more complex cell-based assays.
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel non-steroidal STS inhibitors.
Selectivity of Non-Steroidal STS Inhibitors
An ideal STS inhibitor should be highly selective for its target enzyme to minimize off-target effects. While comprehensive selectivity data is not available for all compounds, studies on Irosustat have shown that it and its major metabolite, 667-coumarin, can interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, at concentrations that may be clinically relevant.[5] This highlights the importance of conducting thorough selectivity profiling during the drug development process to identify potential drug-drug interactions.
Conclusion
The development of non-steroidal STS inhibitors represents a significant advancement in the potential treatment of hormone-dependent cancers. Coumarin-based sulfamate inhibitors, particularly Irosustat and its more potent analogs, have demonstrated impressive low nanomolar to picomolar inhibitory activity in preclinical models. While phosphorus-containing inhibitors and dual aromatase-sulfatase inhibitors offer alternative therapeutic strategies, further optimization is required to match the potency of the leading coumarin-based compounds. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to translate the promise of STS inhibition into effective clinical therapies. Future efforts should focus on enhancing selectivity and conducting rigorous preclinical and clinical evaluations to identify the next generation of STS-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the interaction potential of irosustat with drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: siRNA Knockdown of STS versus Inhibition by Steroid Sulfatase-IN-4
For researchers, scientists, and drug development professionals navigating the complexities of targeting Steroid Sulfatase (STS), this guide provides an objective comparison of two primary methodologies: siRNA-mediated gene knockdown and direct enzymatic inhibition with Steroid Sulfatase-IN-4. This analysis, supported by experimental data, will assist in selecting the most appropriate technique for specific research applications.
Steroid sulfatase is a critical enzyme in the steroidogenic pathway, catalyzing the hydrolysis of steroid sulfates to their active, unconjugated forms.[1][2][3][4] Its role in providing precursors for estrogen and androgen synthesis has made it a significant target in hormone-dependent diseases, including cancer.[4][5] This guide delves into the specifics of two distinct approaches to modulate STS activity, highlighting their mechanisms, efficacy, and potential limitations.
At a Glance: Key Performance Metrics
| Feature | siRNA Knockdown of STS | Inhibition by this compound |
| Mechanism of Action | Post-transcriptional gene silencing, leading to mRNA degradation and reduced protein synthesis.[6] | Irreversible, direct inhibition of the STS enzyme's catalytic activity.[7] |
| Primary Effect | Reduction in the total amount of STS protein. | Reduction in the enzymatic activity of existing STS protein. |
| Reported Efficacy | Can achieve significant reduction in target mRNA (e.g., ~90%) and protein levels, though this is dependent on various experimental factors.[8] | Potent inhibition with a reported IC50 of 25 nM in a cell-free assay.[7] |
| Reported Off-Target Effects | Potential for unintended gene silencing through seed region complementarity.[9][10][11] Can induce an interferon response.[12] | Inhibition of other enzymes (e.g., 25% inhibition of 17β-hydroxysteroid dehydrogenase type 1 at 1 µM).[7] Cytotoxicity observed at high concentrations (53.6% inhibition in HEK-293 cells at 20 µM).[7] |
| Duration of Effect | Can be transient (days) or stable depending on the delivery method (siRNA vs. shRNA).[13] | Dependent on the inhibitor's half-life and the turnover rate of the STS enzyme. |
In-Depth Analysis
siRNA-Mediated Knockdown of Steroid Sulfatase
Small interfering RNA (siRNA) offers a powerful tool to specifically reduce the expression of the STS gene. By introducing a synthetic double-stranded RNA molecule homologous to a portion of the STS mRNA, the cellular RNA interference (RNAi) machinery is harnessed to degrade the target mRNA, thereby preventing protein translation.[6][14]
Efficacy: The efficiency of siRNA-mediated knockdown can be substantial, with studies reporting the potential for greater than 90% reduction in target mRNA levels.[8] However, the ultimate reduction in protein level and the resulting phenotype are dependent on factors such as transfection efficiency, siRNA sequence design, and the half-life of the STS protein.[8][14] Quantitative analysis of protein knockdown is typically assessed by Western blot.[13][15]
Off-Target Effects: A primary concern with siRNA technology is the potential for off-target effects, where the siRNA silences unintended genes that share partial sequence homology.[9][10][11] This can be mitigated through careful bioinformatic design and the use of modified siRNAs.[10][11][16] Furthermore, the introduction of foreign RNA can sometimes trigger an innate immune response.[12]
Inhibition of Steroid Sulfatase by this compound
This compound is a small molecule inhibitor that directly targets the catalytic activity of the STS enzyme.[7] It is characterized as an irreversible inhibitor, suggesting a covalent modification of the enzyme that leads to a sustained loss of function.[7]
Efficacy: this compound is a potent inhibitor, with a reported half-maximal inhibitory concentration (IC50) of 25 nM in a cell-free assay.[7] This indicates that a low nanomolar concentration is sufficient to reduce the enzyme's activity by half. The effect of the inhibitor on STS activity within a cellular context can be quantified using enzymatic assays.
Off-Target Effects: While designed to be specific for STS, this compound has been shown to exhibit some off-target activity. At a concentration of 1 µM, it can inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) by 25%.[7] Additionally, at a higher concentration of 20 µM, it has been observed to cause cytotoxicity in HEK-293 cells, leading to a 53.6% inhibition of cell viability.[7]
Experimental Protocols
Quantification of STS Protein Knockdown by Western Blot
This protocol outlines the general steps to quantify the reduction of STS protein levels following siRNA transfection.
-
Cell Lysis: Transfected and control cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading of protein for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for STS. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent or fluorescent substrate. The intensity of the bands is quantified using densitometry software, and the STS protein levels are normalized to a loading control (e.g., β-actin or GAPDH).[13]
Measurement of STS Enzyme Activity Inhibition
This protocol describes a general method to assess the inhibitory effect of this compound on STS activity in cell lysates.
-
Cell Lysate Preparation: Cells are treated with various concentrations of this compound or a vehicle control. Following treatment, cells are harvested and lysed to release the intracellular contents, including the STS enzyme.
-
Enzymatic Reaction: The cell lysates are incubated with a sulfated substrate that, when hydrolyzed by STS, produces a detectable product. A common substrate is 4-methylumbelliferyl sulfate (4-MUS), which is converted to the fluorescent product 4-methylumbelliferone.[5]
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Signal Detection: The amount of product formed is quantified using a suitable detection method (e.g., a fluorometer for 4-methylumbelliferone).
-
Data Analysis: The STS activity in the inhibitor-treated samples is calculated as a percentage of the activity in the vehicle-treated control samples. An IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the STS signaling pathway and the experimental workflows for both knockdown and inhibition.
References
- 1. Evidence for a dosage effect at the X-linked steroid sulfatase locus in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Growth-restricting effects of siRNA transfections: a largely deterministic combination of off-target binding and hybridization-independent competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An efficient algorithm for systematic analysis of nucleotide strings suitable for siRNA design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Irreversible and Reversible Steroid Sulfatase (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent diseases, particularly in cancers such as breast, prostate, and endometrial cancer.[1][2] STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3] These active steroids can then fuel the growth of hormone-sensitive tumors.[2] Consequently, the inhibition of STS presents a promising strategy to curtail the production of these growth-promoting hormones.
This guide provides an objective comparison of the two primary classes of STS inhibitors: irreversible and reversible. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid researchers in their evaluation and development of novel STS-targeted therapies.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between irreversible and reversible STS inhibitors lies in how they interact with the enzyme's active site.
Irreversible inhibitors , predominantly aryl sulfamate-based compounds like Irosustat (STX64), form a stable, covalent bond with a key amino acid residue—formylglycine 75—within the active site of the STS enzyme.[4][5] This covalent modification permanently inactivates the enzyme. The restoration of STS activity is not achieved by the inhibitor detaching but rather necessitates the synthesis of new enzyme molecules. This leads to a prolonged duration of action, a key advantage of this inhibitor class.
Reversible inhibitors , on the other hand, bind to the STS active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces. These interactions are transient, and the inhibitor can freely associate and dissociate from the enzyme. The inhibitory effect is therefore dependent on the concentration of the inhibitor at the target site. Danazol is an example of a compound that exhibits reversible inhibition of STS.[6][7]
Quantitative Comparison of Inhibitor Performance
The efficacy of an inhibitor is quantified by several key parameters. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For irreversible inhibitors, the inhibition constant (Ki) and the rate of inactivation (kinact) are also crucial, often expressed as the ratio kinact/KI, which reflects the overall efficiency of inactivation.[8]
Below is a table summarizing the reported inhibitory activities of selected irreversible and reversible STS inhibitors.
| Inhibitor | Type | Scaffold | IC50 | Ki | k_inact_/K_I_ (nM⁻¹min⁻¹) | Cell Line/Enzyme Source | Reference(s) |
| Irosustat (STX64) | Irreversible | Non-steroidal | 0.015 - 0.025 nM | - | - | JEG-3 cells | [4][5] |
| EMATE | Irreversible | Steroidal | 65 pM | - | - | MCF-7 cells | [9] |
| KW-2581 | Irreversible | Steroidal | 13 nM | - | - | ZR-75-1 cells | [10][11] |
| Tricyclic Derivative 9e | Irreversible | Non-steroidal | - | 0.05 nM | 28.6 | Human placenta STS | [12][13] |
| Tetracyclic Derivative 10c | Irreversible | Non-steroidal | - | 0.4 nM | 19.1 | Human placenta STS | [12][13] |
| Danazol | Reversible | Steroidal | 1 - 140 µM | - | - | Human liver cells & breast tumor preparations | [6] |
| 17α-dansylaminomethyl-oestradiol | Reversible | Steroidal | 69 nM | - | - | HEK-293 cells | [9] |
| Piptolinic acid D | Reversible | Triterpene | 10.5 µM | - | - | JEG-3 cells | [9] |
| Pinicolic acid B | Reversible | Triterpene | 12.4 µM | - | - | JEG-3 cells | [9] |
| Ganadrol A | Reversible | Triterpene | 15.7 µM | - | - | JEG-3 cells | [9] |
Visualizing the Pathways and Mechanisms
To better understand the biological context and the distinct mechanisms of these inhibitors, the following diagrams have been generated using the DOT language.
Experimental Protocols: Measuring STS Inhibition
Accurate assessment of inhibitor potency is paramount in drug discovery. Below are outlines for two common methods for determining STS inhibitory activity.
Radiolabeled Substrate Assay
This is a highly sensitive and widely used method for measuring STS activity.
Principle: This assay measures the conversion of a radiolabeled substrate, typically [³H]estrone sulfate, to its unconjugated form, [³H]estrone. The product is separated from the substrate, and the radioactivity of the product is quantified to determine the rate of the enzymatic reaction.
Materials:
-
Purified STS enzyme or cell lysate/microsomes containing STS
-
[³H]Estrone sulfate (substrate)
-
Test inhibitors at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Organic solvent for extraction (e.g., toluene or ethyl acetate)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Enzyme Preparation: Prepare the STS enzyme source (e.g., placental microsomes or recombinant enzyme) in the assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of the test inhibitor (or vehicle control) for a specified time at 37°C. For irreversible inhibitors, this pre-incubation step is crucial to allow for time-dependent inactivation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]estrone sulfate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., toluene). This also serves to extract the unconjugated product ([³H]estrone) into the organic phase, while the sulfated substrate remains in the aqueous phase.
-
Quantification: Separate the organic phase, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, kinetic parameters (Ki and kinact) can be determined by varying the pre-incubation time and inhibitor concentration.[14][15]
Non-Radioactive Colorimetric Assay
This method offers a safer and more convenient alternative to the radiolabeled assay.
Principle: This assay utilizes a chromogenic substrate that, upon hydrolysis by STS, releases a product that can be detected spectrophotometrically. A common substrate is 4-nitrocatechol sulfate, which is hydrolyzed to 4-nitrocatechol, a colored product.[16]
Materials:
-
Purified STS enzyme or cell lysate/microsomes
-
4-Nitrocatechol sulfate (substrate)
-
Test inhibitors
-
Assay buffer
-
Stop solution (e.g., NaOH)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare the assay buffer, substrate solution, and inhibitor dilutions.
-
Reaction Setup: In a 96-well plate, add the enzyme source, assay buffer, and the test inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Add the 4-nitrocatechol sulfate substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a suitable period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH). This also enhances the color of the product.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 515 nm for 4-nitrocatechol) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percentage of inhibition and determine the IC50 value as described for the radiolabeled assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of steroid sulfatase activity by danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 8. enzymlogic.com [enzymlogic.com]
- 9. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
Cross-reactivity of Steroid sulfatase-IN-4 with other sulfatases
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Steroid sulfatase-IN-4, a potent inhibitor of steroid sulfatase (STS), with a focus on its cross-reactivity with other sulfatases. The information is intended for researchers and professionals involved in drug discovery and development.
Introduction to this compound
This compound is an irreversible inhibitor of steroid sulfatase (STS), an enzyme crucial for the conversion of inactive steroid sulfates into their biologically active forms. With an IC50 value of 25 nM against human STS, it presents as a highly potent molecule for studying the role of STS in various physiological and pathological processes.
Cross-Reactivity Profile of this compound
An ideal enzyme inhibitor exhibits high selectivity for its target enzyme to minimize off-target effects. While comprehensive data on the cross-reactivity of this compound against a full panel of human sulfatases is not currently available in the public domain, some information regarding its interaction with other enzymes has been reported.
Notably, this compound has been shown to exhibit some level of cross-reactivity with 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). At a concentration of 1 µM, the inhibitor demonstrated a 25% inhibition of human 17β-HSD1 in a cell-free assay. This finding suggests that at higher concentrations, this compound may affect other enzymes, a critical consideration for its use as a specific research tool or therapeutic agent.
Comparison with Alternative STS Inhibitor: Irosustat (STX64)
| Inhibitor | Target Enzyme | IC50 (nM) | Known Cross-Reactivity |
| This compound | Steroid Sulfatase (STS) | 25 | 25% inhibition of 17β-HSD1 at 1 µM |
| Irosustat (STX64) | Steroid Sulfatase (STS) | 1.5 - 8 | Data on cross-reactivity with other sulfatases is limited.[1] |
Note: The IC50 values can vary depending on the assay conditions.
Experimental Protocols
To aid researchers in assessing the selectivity of this compound or other inhibitors, a general experimental protocol for determining inhibitor potency (IC50) and cross-reactivity against a panel of sulfatases is provided below.
Protocol: Determination of IC50 and Cross-Reactivity of a Sulfatase Inhibitor
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a primary target sulfatase and to assess its cross-reactivity against a panel of other sulfatases.
2. Materials:
- Recombinant human sulfatases (e.g., STS, Arylsulfatase A, Arylsulfatase B, Arylsulfatase C)
- Fluorogenic or chromogenic sulfatase substrate (e.g., 4-methylumbelliferyl sulfate for many sulfatases)
- Test inhibitor (e.g., this compound)
- Assay buffer (specific to the sulfatase being tested)
- 96-well microplates (black for fluorescence, clear for absorbance)
- Microplate reader (with appropriate filters for fluorescence or absorbance)
- DMSO (for dissolving the inhibitor)
3. Methods:
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of a sulfatase inhibitor.
Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.
References
Safety Operating Guide
Personal protective equipment for handling Steroid sulfatase-IN-4
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Steroid Sulfatase-IN-4 (STS-IN-4). As a potent, irreversible inhibitor of the steroid sulfatase (STS) enzyme with demonstrated cytotoxicity, strict adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. In the absence of a manufacturer-provided Safety Data Sheet (SDS), these guidelines are based on best practices for handling potent, biologically active, and potentially cytotoxic compounds.
Hazard Identification and Risk Assessment
This compound is a highly potent compound requiring careful handling to prevent exposure. The primary risks include:
-
Inhalation: Airborne powder can be inhaled, leading to systemic exposure.
-
Skin Contact: The compound may be absorbed through the skin.
-
Eye Contact: Can cause serious irritation or damage.
-
Ingestion: Accidental ingestion can lead to toxicity.
Given its mechanism of action as an irreversible enzyme inhibitor and observed cytotoxicity, it should be treated as a hazardous substance. All personnel must be thoroughly trained in the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05). | Prevents skin contact and absorption. Double-gloving provides an extra barrier against contamination.[1][2] |
| Body Protection | Disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs. | Protects skin and personal clothing from splashes and spills.[3] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes, which can cause serious injury.[4] |
| Face Protection | Full-face shield worn over safety goggles. | Recommended when there is a significant risk of splashes, such as during solution preparation or transfers.[4][5] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Required when handling the solid compound or when aerosol generation is possible to prevent inhalation.[3][5] |
Operational Plan: Safe Handling Procedures
All handling of this compound must be conducted within a designated controlled area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.
Preparation and Weighing
-
Designated Area: Perform all manipulations of the solid compound within a chemical fume hood to control airborne particles.
-
Weighing: Use a balance inside the fume hood. Handle the powder carefully to avoid creating dust. A spatula or other appropriate tool should be used to transfer the solid.
-
Solubilization: Add solvent to the vial containing the solid compound slowly to avoid splashing. Ensure the container is sealed before agitating.
Handling Solutions
-
Containment: Always handle solutions of STS-IN-4 within a fume hood.
-
Transfers: Use precision tools such as calibrated micropipettes with disposable tips for liquid transfers.
-
Labeling: All containers holding STS-IN-4, whether solid or in solution, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
Spill Management
-
Alerting Personnel: Immediately alert others in the vicinity.
-
Evacuation: If the spill is large or generates significant aerosols, evacuate the area.
-
Cleanup: For small spills, personnel with appropriate PPE should use a cytotoxic spill kit to absorb and decontaminate the material. Clean the area with a suitable deactivating agent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[3][6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with STS-IN-4 (e.g., gloves, pipette tips, vials, weighing paper) are considered trace cytotoxic waste. These items must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions containing STS-IN-4 must be collected in a designated, sealed hazardous waste container. Do not pour any solution containing this compound down the drain.[8][9]
-
Container Disposal: Empty containers that held the solid compound or solutions must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.[7]
-
Waste Pickup: All hazardous waste containers must be stored in a secure, designated area and collected by a certified hazardous waste management service.
Quantitative Data
The following data highlights the biological activity of this compound and underscores the need for cautious handling.
| Parameter | Value | Cell Line/Assay | Source |
| IC₅₀ (STS Inhibition) | 25 nM | Human Steroid Sulfatase (STS) | MedChemExpress |
| Cytotoxicity | 53.6% inhibition | HEK-293 cells (at 20 µM, 24h) | MedChemExpress |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: A flowchart illustrating the procedural steps for handling this compound.
References
- 1. Handling cytotoxic material [cleanroomtechnology.com]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. ipservices.care [ipservices.care]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Biological Waste Management Guidelines | Office of Research [bu.edu]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
